4-Ethyl-2-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSAASVFCYXBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294110 | |
| Record name | 4-ethyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22890-53-5 | |
| Record name | NSC94405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ethyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethyl-2-hydroxybenzoic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-hydroxybenzoic acid, also known as 4-ethylsalicylic acid, is an aromatic organic compound with potential applications in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and theoretical data. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Chemical Identity and Structure
IUPAC Name: this compound Synonyms: 4-Ethylsalicylic acid CAS Number: 22890-53-5[1][2] Molecular Formula: C₉H₁₀O₃[1][2] Molecular Weight: 166.17 g/mol [1]
The molecular structure of this compound consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group at position 2, and an ethyl group at position 4.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 313 °C at 760 mmHg | [2] |
| Density | 1.247 g/cm³ | [2] |
| Flash Point | 157.3 °C | [2] |
| Vapor Pressure | 0.000218 mmHg at 25°C | [2] |
| Solubility | No quantitative data available. Generally, hydroxybenzoic acids are sparingly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO.[3] |
Chemical Properties
The chemical behavior of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the ethyl-substituted aromatic ring.
| Property | Value/Description | Source |
| pKa | No experimental data available for this compound. For comparison, the pKa of the parent compound, 2-hydroxybenzoic acid (salicylic acid), is approximately 2.97.[4] The ethyl group at the para position is expected to have a minor electronic effect on the acidity. | |
| Reactivity | The carboxylic acid group can undergo esterification and other typical reactions of carboxylic acids. The phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the hydroxyl and carboxyl groups influencing the position of substitution. |
Spectral Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the range of 6.5-8.0 ppm, with splitting patterns determined by the substitution on the benzene ring.
-
Ethyl Group Protons: A quartet around 2.6 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
-
Carboxylic Acid Proton: A broad singlet at >10 ppm.
-
Hydroxyl Proton: A broad singlet with a chemical shift that is dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Signals between 110-160 ppm.
-
Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[5]
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): Expected at m/z = 166.
-
Key Fragmentation Patterns: Loss of H₂O (m/z = 148), loss of COOH (m/z = 121), and fragmentation of the ethyl group. The fragmentation of benzoic acid derivatives often shows a characteristic peak for the benzoyl cation.
Experimental Protocols
Synthesis of this compound via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a common method for the synthesis of hydroxybenzoic acids.[6] The following is a generalized protocol for the synthesis of this compound from 4-ethylphenol (B45693).
Materials:
-
4-Ethylphenol
-
Potassium hydroxide (B78521) (KOH)
-
Carbon dioxide (CO₂) (dry ice or gas cylinder)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
-
High-pressure autoclave
Procedure:
-
Formation of Potassium 4-Ethylphenoxide: In a suitable reaction vessel, dissolve 4-ethylphenol in a minimal amount of a suitable solvent (e.g., a high-boiling point ether). Add an equimolar amount of potassium hydroxide and heat the mixture to evaporate the solvent and any water formed, yielding the dry potassium 4-ethylphenoxide salt.
-
Carboxylation: Transfer the dry potassium 4-ethylphenoxide to a high-pressure autoclave. Seal the autoclave and introduce carbon dioxide to a pressure of approximately 100 atm. Heat the autoclave to around 150-180 °C for several hours.
-
Work-up and Acidification: After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess CO₂. Dissolve the solid product in water. Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the solution is acidic (pH < 2), which will precipitate the crude this compound.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[7]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often a good starting point for hydroxybenzoic acids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Biological Activity and Potential Applications
Hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial and antioxidant properties.[8][9]
Antimicrobial Mechanism of Action
The antimicrobial action of phenolic acids like this compound is generally attributed to their ability to disrupt microbial cell membranes. This disruption can lead to a loss of membrane integrity, changes in membrane potential, and ultimately, cell death.[10] The lipophilicity of the molecule, influenced by the ethyl group, may play a significant role in its interaction with the lipid bilayer of bacterial membranes.[10]
Conclusion
This compound is a compound with a range of interesting physical and chemical properties. While a complete experimental dataset is not yet available, this guide provides a solid foundation of its known characteristics and predictive insights. The provided experimental protocols for its synthesis and purification offer a starting point for researchers interested in working with this molecule. Further investigation into its biological activities could uncover novel applications in drug development and other scientific disciplines.
References
- 1. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Ethyl-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethyl-2-hydroxybenzoic acid, a salicylic (B10762653) acid derivative. The document details its chemical properties, potential synthetic routes, and discusses its relevance in the broader context of drug discovery and development based on the activities of structurally related hydroxybenzoic acids.
Core Chemical Identity and Properties
The formal IUPAC name for the compound is This compound .[1] It is also known by synonyms such as 4-ethylsalicylic acid.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 22890-53-5 | PubChem[1] |
| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |
| Molecular Weight | 166.17 g/mol | PubChem[1] |
| Boiling Point | 313 °C at 760 mmHg | LookChem[2] |
| Density | 1.247 g/cm³ | LookChem[2] |
| Flash Point | 157.3 °C | LookChem[2] |
| Vapor Pressure | 0.000218 mmHg at 25°C | LookChem[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through methods analogous to the well-established Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[3] A plausible synthetic route starts from 3-ethylphenol (B1664133).
Example Protocol: Carboxylation of 3-Ethylphenol
This protocol is based on a known method for the synthesis of this compound.[2]
Materials:
-
3-Ethylphenol
-
Potassium carbonate
-
Water
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for reactions under pressure and temperature control
-
Heating mantle and stirrer
-
Filtration apparatus
Procedure:
-
In a high-pressure reaction vessel, combine 3-ethylphenol and potassium carbonate in water.
-
Seal the vessel and heat the mixture to 150 °C with continuous stirring.
-
Maintain the reaction conditions for 18 hours.
-
After the reaction period, cool the vessel to room temperature and carefully release any pressure.
-
Transfer the aqueous reaction mixture to a beaker.
-
While stirring, slowly acidify the mixture with concentrated hydrochloric acid until the product precipitates completely.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove inorganic impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Alternative Synthesis Route
An alternative pathway involves the palladium-catalyzed hydroxylation of p-ethylbenzoic acid. This method utilizes potassium acetate, palladium diacetate, and p-benzoquinone in N,N-dimethyl acetamide, heated at 115 °C for 15 hours.[2]
Biological Activity and Potential in Drug Development
While specific research on the biological activity of this compound is limited, the broader class of hydroxybenzoic acids is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anti-platelet aggregating properties.[4][5] These activities make them and their derivatives interesting scaffolds for drug development.
Relevance as a Bioactive Scaffold
Derivatives of hydroxybenzoic acids are widely used as preservatives (parabens) in pharmaceuticals, cosmetics, and food.[6] The core structure is a versatile starting point for synthesizing more complex molecules with targeted biological activities. The ethyl group at the 4-position and the hydroxyl group at the 2-position of the title compound offer sites for further chemical modification to optimize pharmacological properties.
Analogous Signaling Pathways
To understand the potential mechanisms of action, it is instructive to examine the signaling pathways modulated by closely related compounds. For example, 4-hydroxybenzoic acid (4-HBA), which lacks the ethyl group, has been shown to act as a signaling molecule in the bacterium Shigella sonnei.
In this pathway, the enzyme UbiC synthesizes 4-HBA from chorismate. The 4-HBA molecule then binds to the AaeR response regulator, which in turn controls the expression of genes related to virulence, biofilm formation, and extracellular polysaccharide production.[7] This demonstrates how a simple hydroxybenzoic acid can play a crucial role in regulating complex biological processes.
Another relevant study demonstrated that 4-hydroxy-benzoic acid can promote the proliferation of ER-positive breast cancer cells by activating key signaling pathways. The compound was found to increase the phosphorylation of ERK, PI3K, AKT, and the estrogen receptor alpha (ERα), suggesting an estrogen-like effect.[8] This highlights the potential for hydroxybenzoic acid derivatives to interact with significant cellular signaling cascades.
References
- 1. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 4-Hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Solubility Profile of 4-Ethyl-2-hydroxybenzoic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethyl-2-hydroxybenzoic acid. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this document presents solubility data for the parent compound, 4-hydroxybenzoic acid, to serve as a valuable estimation for researchers. This guide also outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds and includes a visualization of a common synthesis pathway for this compound.
Introduction
This compound is a derivative of salicylic (B10762653) acid and holds potential interest in various fields, including pharmaceuticals and materials science.[1][2] Understanding its solubility in common organic solvents is a critical parameter for its application in synthesis, purification, formulation, and analytical method development. This guide aims to provide a foundational understanding of its likely solubility behavior based on the properties of its parent molecule, 4-hydroxybenzoic acid.
Physicochemical Properties
Some key physicochemical properties of this compound are listed below. These properties influence its solubility behavior.
| Property | Value |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.177 g/mol [1] |
| Boiling Point | 313°C at 760 mmHg[1] |
| Density | 1.247 g/cm³[1] |
| Flash Point | 157.3°C[1] |
Estimated Solubility Profile (Based on 4-Hydroxybenzoic Acid)
The following table summarizes the solubility of 4-hydroxybenzoic acid in various common organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100g of solution) |
| 99% Ethanol | 67 | 38.75[3][] |
| n-Butanol | 32.5 | 19.5[3][] |
| Water | 25 | 0.5[3][5] |
| Acetone | - | Soluble[3][5][6] |
| Ether | - | Soluble[3][5] |
| Chloroform | - | Slightly Soluble[3][5] |
| Carbon Disulfide | - | Practically Insoluble[3] |
| Dimethyl Sulfoxide (DMSO) | - | ~5 mg/mL[7] |
| Dimethylformamide (DMF) | - | ~5 mg/mL[7] |
Note: The terms "Soluble," "Slightly Soluble," and "Practically Insoluble" are qualitative descriptors from the literature and are included for completeness.
Experimental Protocol for Solubility Determination
For precise solubility measurement of this compound, a standardized experimental protocol is recommended. The following is a general-purpose gravimetric method.
Objective: To determine the equilibrium solubility of a solid organic compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant using a pre-warmed syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid.
-
-
Solvent Evaporation and Quantification:
-
Record the exact mass of the filtered solution.
-
Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator.
-
Weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.
-
Express the solubility in desired units, such as g/100g of solvent or mg/mL.
-
Synthesis of this compound
A common method for the synthesis of this compound involves the carboxylation of 3-ethylphenol. This process, a variation of the Kolbe-Schmitt reaction, is a key step in obtaining the target molecule.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Stability and Degradation Profile of 4-Ethyl-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a notable lack of publicly available, specific stability and degradation data for 4-Ethyl-2-hydroxybenzoic acid. Consequently, this guide has been developed by extrapolating information from structurally related compounds, namely salicylic (B10762653) acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid, in conjunction with established principles from ICH guidelines on forced degradation studies. The proposed degradation pathways and stability profile should be considered hypothetical until confirmed by experimental data.
Introduction
This compound, also known as 4-ethylsalicylic acid, is a derivative of salicylic acid. Understanding its stability and degradation profile is crucial for the development of safe, effective, and stable pharmaceutical formulations. This document provides a comprehensive overview of its expected stability under various stress conditions and outlines potential degradation pathways. It also includes detailed, generalized experimental protocols for conducting forced degradation studies in line with regulatory expectations.
Predicted Stability Profile
The stability of this compound is anticipated to be influenced by its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the ethyl group on the benzene (B151609) ring. Based on the known behavior of salicylic acid and other phenolic compounds, the following stability profile is predicted.
2.1 Hydrolytic Stability
The molecule is expected to be stable to hydrolysis. However, under extreme pH and high-temperature conditions, degradation may be accelerated.
2.2 Oxidative Stability
The phenolic hydroxyl group makes the molecule susceptible to oxidation. Exposure to common oxidizing agents is expected to result in degradation, likely through the formation of hydroxylated or quinone-like structures.
2.3 Thermal Stability
As a solid, this compound is likely to be relatively stable at ambient temperatures. At elevated temperatures, particularly near its melting point, decarboxylation (loss of CO2) is a probable degradation pathway, leading to the formation of 3-ethylphenol.
2.4 Photostability
Substituted benzoic acids can be susceptible to photodegradation. It is anticipated that exposure to UV light could induce degradation, potentially through oxidative pathways or other photochemical reactions.
Proposed Degradation Pathways
The degradation of this compound is likely to proceed through several key pathways, primarily involving the carboxylic acid and phenolic hydroxyl groups.
One of the most probable degradation routes is decarboxylation , especially under thermal stress. This would result in the loss of the carboxyl group as carbon dioxide, yielding 3-ethylphenol. Another potential pathway, particularly under oxidative stress, is aromatic ring hydroxylation , where additional hydroxyl groups are added to the benzene ring.
The following diagram illustrates a proposed primary degradation pathway for this compound.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following sections outline a generalized protocol for such a study on this compound.
4.1 Objective
The primary objectives of a forced degradation study are to:
-
Identify the likely degradation products of this compound under various stress conditions.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.
4.2 General Experimental Workflow
The workflow for a forced degradation study typically involves exposing the drug substance to various stress conditions and analyzing the resulting samples at specified time points.
4.3 Detailed Methodologies
The following table summarizes typical conditions for forced degradation studies as recommended by ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagent/Condition | Temperature | Duration | Sampling Points |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Up to 7 days | 0, 6h, 12h, 24h, 48h, 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Up to 7 days | 0, 2h, 6h, 12h, 24h, 48h |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days | 0, 6h, 12h, 24h, 48h, 7 days |
| Thermal Degradation | Dry Heat | 60°C to 105°C | Up to 30 days | 0, 1, 3, 7, 14, 30 days |
| Photodegradation | ICH Q1B Option 2 | Ambient | As per ICH Q1B | End of exposure |
4.3.1 Preparation of Samples
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). For hydrolytic and oxidative studies, an aliquot of this stock solution is diluted with the respective stress agent. For thermal and photolytic studies, the solid drug substance is exposed to the stress conditions.
4.3.2 Analytical Method
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically developed.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan) and/or mass spectrometry (MS) for identification of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison. The tables should include the stress condition, the percentage of parent drug remaining, and the percentage of each degradation product formed at each time point. The structure of the degradation products should be elucidated using techniques such as LC-MS/MS and NMR.
Table of Hypothetical Forced Degradation Results
| Stress Condition | Time | % Assay of this compound | % Area of Major Degradant (e.g., 3-ethylphenol) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 98.5 | Not Detected | 1.5 | 100.0 |
| 0.1 M NaOH, 60°C | 8 h | 92.1 | Not Detected | 7.9 | 100.0 |
| 3% H₂O₂, RT | 24 h | 85.4 | Not Detected | 14.6 | 100.0 |
| 80°C, Dry Heat | 7 days | 90.3 | 8.9 | 9.7 | 100.0 |
| ICH Q1B Light | - | 96.2 | Not Detected | 3.8 | 100.0 |
Conclusion
While specific experimental data for this compound is not available, a robust stability and degradation profile can be predicted based on its chemical structure and the known behavior of related compounds. It is expected to be susceptible to oxidative and thermal degradation, with decarboxylation being a key degradation pathway. The provided experimental protocols offer a comprehensive framework for conducting forced degradation studies to confirm these predictions and to develop a validated stability-indicating method, which is a critical step in the pharmaceutical development process.
Spectroscopic Profile of 4-Ethyl-2-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-2-hydroxybenzoic acid (also known as 4-ethylsalicylic acid). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Introduction
This compound is a derivative of salicylic (B10762653) acid, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such molecules. This guide synthesizes the predicted spectroscopic data for this compound and outlines the standard methodologies for their experimental determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency databases, as well as by comparison with experimental data for structurally related compounds such as 4-methylsalicylic acid and 4-ethylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |
| ~7.80 | Doublet | 1H | Ar-H (position 6) |
| ~6.85 | Doublet of doublets | 1H | Ar-H (position 5) |
| ~6.80 | Doublet | 1H | Ar-H (position 3) |
| ~2.65 | Quartet | 2H | -CH₂-CH₃ |
| ~1.25 | Triplet | 3H | -CH₂-CH₃ |
2.1.2. Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~162 | C-OH (position 2) |
| ~150 | C-Et (position 4) |
| ~131 | C-H (position 6) |
| ~122 | C-H (position 5) |
| ~118 | C-H (position 3) |
| ~110 | C-COOH (position 1) |
| ~28 | -CH₂- |
| ~15 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Broad | O-H stretch (Phenol) |
| ~2970 | Medium | C-H stretch (Aliphatic) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1610, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch (Phenol) |
| ~1250 | Medium | C-O stretch (Carboxylic acid) |
| ~830 | Strong | C-H bend (Aromatic, para-substituted) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The exact mass of the molecule is 166.06299 g/mol .
| m/z | Predicted Fragment |
| 166 | [M]⁺ (Molecular ion) |
| 149 | [M - OH]⁺ |
| 137 | [M - C₂H₅]⁺ |
| 121 | [M - COOH]⁺ |
| 93 | [C₆H₅O]⁺ |
Experimental Protocols
The following sections detail the generalized procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a 400 or 500 MHz spectrometer are typically employed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.
-
Gas Chromatography: The compound is vaporized and separated from the solvent and any impurities on a GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound, which can be a valuable tool for its synthesis, identification, and characterization in various research and development settings. The provided experimental protocols offer a standardized approach for obtaining empirical data to validate these predictions. The combination of predicted data and established methodologies aims to facilitate further investigation and application of this compound.
A Comparative Analysis of 4-Ethyl-2-hydroxybenzoic Acid and Salicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the key chemical, physical, and biological properties of 4-Ethyl-2-hydroxybenzoic acid and the well-characterized compound, salicylic (B10762653) acid. While salicylic acid is a widely studied nonsteroidal anti-inflammatory drug (NSAID), this compound remains a less explored derivative. This document aims to bridge the knowledge gap by presenting a comparative analysis of their structural differences, physicochemical properties, and potential biological activities, with a focus on their implications for drug development. All quantitative data is summarized in structured tables, and relevant pathways and experimental workflows are visualized using Graphviz diagrams. Detailed experimental protocols for key analytical methods are also provided to facilitate further research.
Introduction
Salicylic acid (2-hydroxybenzoic acid) is a naturally occurring phenolic acid with a long history of medicinal use, primarily for its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923).[1][2] In contrast, this compound, a synthetic derivative, is not as extensively studied. Understanding the impact of the 4-ethyl substitution on the physicochemical and biological characteristics of the salicylic acid scaffold is crucial for exploring its potential therapeutic applications and for the rational design of new drug candidates. This guide provides a detailed comparative overview to serve as a foundational resource for researchers in the field.
Chemical Structure and Physicochemical Properties
The primary structural difference between salicylic acid and this compound is the presence of an ethyl group at the C4 position of the benzene (B151609) ring in the latter. This substitution is expected to influence several key physicochemical parameters that can, in turn, affect the compound's pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Salicylic Acid |
| IUPAC Name | This compound | 2-Hydroxybenzoic acid |
| Synonyms | 4-Ethylsalicylic acid | o-Hydroxybenzoic acid |
| CAS Number | 22890-53-5[3][4] | 69-72-7 |
| Molecular Formula | C₉H₁₀O₃[3][4] | C₇H₆O₃ |
| Molecular Weight | 166.17 g/mol [3][4] | 138.12 g/mol |
| Appearance | - | White crystalline powder |
| Melting Point | - | 158-161 °C |
| Boiling Point | 313 °C at 760 mmHg[5] | 211 °C |
| Density | 1.247 g/cm³[5] | 1.44 g/cm³ |
| pKa | Estimated ~4.25 (for 4-ethylbenzoic acid)[6] | ~2.98 |
| Aqueous Solubility | Predicted to be lower than salicylic acid | 2.48 g/L (25 °C) |
| LogP (calculated) | ~2.9 (for 4-ethylbenzoic acid)[7] | ~2.26 |
Comparative Biological Activity and Mechanism of Action
Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][2] While a weak direct inhibitor of purified COX enzymes, salicylic acid has been shown to suppress the expression of the inducible COX-2 enzyme.[1]
For this compound, no direct experimental data on its COX inhibitory activity was found in the reviewed literature. However, based on structure-activity relationship (SAR) studies of salicylic acid derivatives, substitutions at the 4-position of the benzene ring can influence anti-inflammatory activity. The introduction of a lipophilic ethyl group at this position may alter the binding affinity of the molecule for the active site of COX enzymes. It is hypothesized that the increased lipophilicity could either enhance or hinder its interaction with the hydrophobic channel of the COX active site. Further experimental investigation is required to elucidate the precise effect of the 4-ethyl substitution on COX inhibition.
Below is a conceptual diagram illustrating the prostaglandin (B15479496) synthesis pathway and the inhibitory role of COX inhibitors.
Figure 1: Prostaglandin Synthesis Pathway and COX Inhibition.
Antimicrobial Activity
4-Hydroxybenzoic acid and its esters (parabens) are known for their wide-ranging antimicrobial effects.[8][9][10][11] The antimicrobial activity of these compounds is influenced by the length of the alkyl chain in ester derivatives, with longer chains generally showing increased potency due to enhanced lipophilicity, which facilitates passage through microbial cell membranes.[8] While this compound is not an ester, the presence of the ethyl group increases its overall lipophilicity compared to salicylic acid. This suggests that it may possess antimicrobial properties, potentially differing in spectrum or potency from salicylic acid. However, specific experimental data on the antimicrobial activity of this compound is needed for a definitive comparison.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 4-substituted-2-hydroxybenzoic acids can be adapted for the preparation of this compound. One plausible synthetic route involves the Kolbe-Schmitt reaction, starting from 3-ethylphenol (B1664133).[12]
Materials:
-
3-Ethylphenol
-
Sodium hydroxide (B78521)
-
Carbon dioxide (high pressure)
-
Sulfuric acid
-
Water
-
Ethanol
-
Appropriate reaction vessel (autoclave) and purification apparatus
Procedure:
-
Prepare sodium 3-ethylphenoxide by reacting 3-ethylphenol with a stoichiometric amount of sodium hydroxide in an aqueous solution.
-
Dry the resulting phenoxide salt thoroughly.
-
Place the dry sodium 3-ethylphenoxide in an autoclave.
-
Heat the autoclave to 120-140°C and introduce carbon dioxide under high pressure (e.g., 100 atm).
-
Maintain the reaction conditions for several hours to allow for carboxylation.
-
Cool the reaction mixture and dissolve it in water.
-
Acidify the solution with sulfuric acid to precipitate the crude this compound.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the product from a suitable solvent, such as aqueous ethanol, to obtain purified this compound.
The following diagram outlines the general workflow for this synthesis.
Figure 2: General Workflow for the Synthesis of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to assess the inhibitory activity of compounds against COX-1 and COX-2 is to measure the production of prostaglandin E₂ (PGE₂) in a cell-free or cell-based assay.[13][14]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound and salicylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
PGE₂ enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).
-
Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
The logical flow of this experimental protocol is depicted below.
Figure 3: Experimental Workflow for In Vitro COX Inhibition Assay.
Conclusion and Future Directions
This technical guide has provided a comparative overview of this compound and salicylic acid, highlighting their structural and physicochemical differences. While salicylic acid is a well-established therapeutic agent with a known mechanism of action, this compound remains largely uncharacterized in terms of its biological activities. The presence of the 4-ethyl group is predicted to increase its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Future research should focus on the experimental determination of the pKa and aqueous solubility of this compound. Furthermore, comprehensive in vitro and in vivo studies are warranted to evaluate its anti-inflammatory, analgesic, and antimicrobial properties, and to elucidate its mechanism of action, particularly its effects on COX enzymes. Such investigations are essential to determine the therapeutic potential of this salicylic acid derivative and to guide the development of novel anti-inflammatory and antimicrobial agents.
References
- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
- 7. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. | Sigma-Aldrich [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ELISA method to measure inhibition of the COX enzymes. | Sigma-Aldrich [sigmaaldrich.com]
Potential Biological Activities of 4-Ethyl-2-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
4-Ethyl-2-hydroxybenzoic acid, a derivative of salicylic (B10762653) acid, is a phenolic compound with potential for a range of biological activities. While direct experimental data on this specific molecule is limited, its structural similarity to well-researched compounds, such as salicylic acid and other 4-alkyl-substituted hydroxybenzoic acids, suggests a strong likelihood of antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of these potential activities, drawing on data from analogous compounds to infer mechanisms of action and biological effects. Detailed experimental protocols for evaluating these activities are provided, alongside diagrams of key signaling pathways likely to be modulated by this class of compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.
Introduction
This compound, also known as 4-ethylsalicylic acid, belongs to the family of hydroxybenzoic acids. These compounds are widely recognized for their diverse biological activities.[1] The parent molecule, salicylic acid, is a well-known anti-inflammatory agent, and its derivatives form the basis of many pharmaceutical products.[1] The addition of an ethyl group at the 4-position of the benzene (B151609) ring is expected to modify the lipophilicity and steric properties of the molecule, potentially influencing its biological efficacy and target interactions. This guide explores the probable biological activities of this compound based on the established properties of its structural analogs.
Potential Biological Activities
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Salicylic Acid and its Derivatives against Selected Bacteria.
| Compound | Test Organism | MIC | Reference |
| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL | [4] |
| Salicylic Acid Microcapsules | Escherichia coli | 4 mg/mL | [4] |
| Salicylic Acid | Staphylococcus aureus | 800 µg/mL | [3] |
| Salicylic Acid | Escherichia coli | >3200 µg/mL | [3] |
| Azo Salicylic Acid Analogs | Various bacterial strains | 31.25 µg/mL | [5] |
Anti-inflammatory Activity
Salicylic acid and its derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1] Furthermore, salicylates have been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[6][7][8][9][10][11][12] The anti-inflammatory potential of 4-alkyl-substituted salicylic acid derivatives has been demonstrated, suggesting that this compound likely shares this activity.[10] Quantitative data for a related compound, N-(5-chlorosalicyloyl)phenethylamine, shows significant inhibition of NF-κB activity.[7]
Table 2: Inhibitory Concentration (IC50) of Salicylic Acid Derivatives on NF-κB Activity.
| Compound | Assay | IC50 | Reference |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB dependent luciferase assay | 15 µM | [7] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB dependent luciferase assay | 17 µM | [7] |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB dependent luciferase assay | 91 µM | [7] |
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals.[2] The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.[13] While specific antioxidant data for this compound is not available, related phenolic acids have demonstrated significant radical scavenging activity in various assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[2][13]
Table 3: Antioxidant Activity of a Related Hydroxybenzoic Acid.
| Compound | Assay | IC50 | Reference |
| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH radical scavenging | 2.42 ± 0.08 µM | [13] |
Cytotoxic Activity
Several salicylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14][15][16][17] The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation. Studies on alkylated salicylic acid derivatives have shown that modifications to the core structure can enhance cytotoxic activity.[14] For instance, certain salicylic acid derivatives have demonstrated significant cytotoxicity against the HeLa cervical cancer cell line.[14]
Table 4: Cytotoxic Activity of Salicylic Acid and its Derivatives against HeLa Cancer Cell Line.
| Compound | Cell Line | IC50 | Reference |
| Salicylic Acid | HeLa | 39.968 µg/mL | [14] |
| Methyl Salicylate (B1505791) | HeLa | 14.096 µg/mL | [14] |
| Ethyl Salicylate | HeLa | 15.537 µg/mL | [14] |
| Butyl Salicylate | HeLa | 0.280 µg/mL | [14] |
| Isoamyl Salicylate | HeLa | 10.519 µg/mL | [14] |
| Octyl Salicylate | HeLa | 28.882 µg/mL | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.[18][19][20][21][22]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound stock solution of known concentration
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental workflow for the agar well diffusion assay.
Anti-inflammatory Assay: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[23][24][25][26][27]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Fluorometric probe
-
This compound
-
Positive control inhibitor (e.g., Celecoxib for COX-2)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound and controls at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the fluorometric probe.
-
Compound Addition: Add the this compound solution or control to the respective wells.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence kinetically over a set period (e.g., 10-20 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Antioxidant Assay: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the DPPH free radical.[28][29][30][31][32]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
This compound solutions at various concentrations
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound and the standard antioxidant in methanol.
-
Reaction Setup: In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Sample Addition: Add an equal volume of the test compound or standard solution to the wells. A blank containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.
Mechanism of DPPH radical scavenging by an antioxidant.
Potential Signaling Pathways
The biological activities of phenolic compounds are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] Salicylic acid and its derivatives have been shown to inhibit this pathway at multiple levels, including preventing the degradation of IκBα and inhibiting the translocation of the active NF-κB dimer to the nucleus.[9][10][11][12] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.
References
- 1. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. | Sigma-Aldrich [merckmillipore.com]
- 7. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. | Semantic Scholar [semanticscholar.org]
- 13. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. The Cytotoxicity and Synergistic Potential of Aspirin and Aspirin Analogues Towards Oesophageal and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hereditybio.in [hereditybio.in]
- 19. akjournals.com [akjournals.com]
- 20. chemistnotes.com [chemistnotes.com]
- 21. youtube.com [youtube.com]
- 22. webcentral.uc.edu [webcentral.uc.edu]
- 23. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 27. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Derivatives of 4-Ethyl-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives of 4-Ethyl-2-hydroxybenzoic acid, with a focus on their structures, potential synthesis routes, and expected biological activities. The information is curated for professionals in the fields of chemical research and drug development.
Introduction to this compound
This compound, also known as 4-ethylsalicylic acid, is a derivative of salicylic (B10762653) acid.[1][2] Its chemical structure consists of a benzoic acid backbone with a hydroxyl group at position 2 and an ethyl group at position 4. This substitution pattern provides a unique scaffold for the development of novel compounds with potential therapeutic applications. The parent compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol .[1]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.177 g/mol |
| Boiling Point | 313°C at 760 mmHg |
| Flash Point | 157.3°C |
| Density | 1.247 g/cm³ |
| Vapor Pressure | 0.000218mmHg at 25°C |
(Data sourced from LookChem)[2]
Known Derivatives of this compound
While specific literature on a wide array of this compound derivatives is limited, based on the reactivity of the carboxylic acid and phenolic hydroxyl groups, several classes of derivatives can be synthesized. These primarily include esters, amides, and ethers.
Esterification of the carboxylic acid group is a common strategy to modify the physicochemical and biological properties of benzoic acid derivatives.
General Synthesis:
The synthesis of esters from this compound can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
-
Experimental Protocol (General Fischer Esterification):
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol (B129727), ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
-
A similar protocol has been described for the synthesis of methyl 4-hydroxybenzoate, which involved refluxing 4-hydroxybenzoic acid in methanol with concentrated sulfuric acid for 18 hours.[3]
Expected Biological Activity:
Ester derivatives of salicylic acid are known for their anti-inflammatory, analgesic, and antipyretic properties.[4][5] For instance, methyl salicylate (B1505791) is a well-known analgesic. It is plausible that ethyl and other alkyl esters of this compound would exhibit similar biological activities.
Amide derivatives can be synthesized by reacting this compound with an amine.
General Synthesis:
The formation of an amide bond typically requires the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to an acid chloride or by using a coupling agent.
-
Experimental Protocol (via Acid Chloride):
-
React this compound with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.
-
In a separate flask, dissolve the desired amine in an appropriate solvent with a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).
-
Slowly add the acid chloride to the amine solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer and concentrate to obtain the crude amide.
-
Purify the product by column chromatography or recrystallization.
-
-
Experimental Protocol (using a Coupling Agent):
-
Dissolve this compound, the desired amine, and a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) if necessary.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with acidic and basic aqueous solutions.
-
Dry the organic layer and concentrate to obtain the crude amide.
-
Purify the product as needed.
-
A general procedure for the synthesis of amides from carboxylic acids and amines using TiCl4 in pyridine has also been reported.[6]
Expected Biological Activity:
Amide derivatives of salicylic acid have shown a range of biological activities, including antifungal and anti-inflammatory properties.[7] For example, N-cyclohexyl-2-hydroxybenzamide has demonstrated notable antifungal activity against Candida species.[7] Therefore, amides of this compound are promising candidates for antimicrobial and anti-inflammatory drug discovery.
The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives.
General Synthesis:
The Williamson ether synthesis is a common method for preparing ethers.
-
Experimental Protocol (Williamson Ether Synthesis):
-
Treat this compound with a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or dimethylformamide) to deprotonate the phenolic hydroxyl group.
-
Add an alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.
-
Heat the reaction mixture and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the ether derivative by column chromatography.
-
Potential Signaling Pathways and Biological Mechanisms
While specific signaling pathways for this compound derivatives have not been elucidated, the parent structure, salicylic acid, is known to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. It is hypothesized that derivatives of this compound may also interact with this pathway.
dot
Caption: Hypothesized inhibition of the COX pathway by this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
dot
Caption: General workflow for the development of this compound derivatives.
Conclusion
This compound presents a valuable scaffold for the development of new therapeutic agents. Its derivatives, particularly esters, amides, and ethers, are expected to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. Further research is warranted to synthesize and evaluate a broader library of these compounds to fully explore their therapeutic potential. The protocols and workflows outlined in this guide provide a foundational framework for such research endeavors.
References
- 1. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. A new derivative of acetylsalicylic acid and carnosine: synthesis, physical and chemical properties, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethyl salicylate | 118-61-6 [chemicalbook.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4-Ethyl-2-hydroxybenzoic Acid: A Detailed Protocol for Researchers
Application Note
The following protocol details a step-by-step procedure for the synthesis of 4-Ethyl-2-hydroxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved through the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols. This process involves the formation of a sodium phenoxide from 4-ethylphenol (B45693), followed by carboxylation using carbon dioxide under elevated temperature and pressure, and subsequent acidification to yield the desired product.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed experimental protocol, a summary of key quantitative data, and a visualization of the synthesis workflow. Adherence to this protocol under standard laboratory safety procedures should facilitate the successful synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 4-Ethylphenol | 1.0 | Molar Equivalent | Starting Material |
| Sodium Hydroxide (B78521) | 1.1 | Molar Equivalent | To form the phenoxide |
| Carbon Dioxide | Excess | - | Pressurized gas |
| Hydrochloric Acid (conc.) | To pH ~2 | - | For acidification |
| Reaction Conditions | |||
| Phenoxide Formation Temp. | 120-130 | °C | Under vacuum |
| Carboxylation Temperature | 150-160 | °C | |
| Carboxylation Pressure | 80-100 | atm | |
| Reaction Time | 4-6 | hours | |
| Product Information | |||
| Theoretical Yield | 166.17 | g/mol | Based on 4-Ethylphenol |
| Expected Yield | 60-70 | % | |
| Appearance | White to off-white solid | - | |
| Melting Point | 145-148 | °C |
Experimental Protocol
Materials:
-
4-Ethylphenol (98%+)
-
Sodium hydroxide pellets (97%+)
-
Carbon dioxide (high purity, in a cylinder with a regulator)
-
Concentrated hydrochloric acid (37%)
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Activated carbon
-
Anhydrous sodium sulfate
Equipment:
-
High-pressure autoclave with a stirrer, gas inlet, pressure gauge, and temperature control
-
Round-bottom flasks
-
Heating mantle with a stirrer
-
Vacuum pump
-
Büchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
Step 1: Preparation of Sodium 4-Ethylphenoxide
-
Ensure the high-pressure autoclave is clean and dry.
-
To the autoclave, add 4-ethylphenol (1.0 molar equivalent) and sodium hydroxide (1.1 molar equivalents).
-
Seal the autoclave and apply a vacuum to remove any residual moisture.
-
Heat the mixture to 120-130 °C with stirring under vacuum for 1-2 hours to ensure the formation of the anhydrous sodium 4-ethylphenoxide salt. The salt should be a dry, free-flowing powder.
-
Allow the autoclave to cool to room temperature.
Step 2: Carboxylation Reaction
-
Once cooled, introduce dry carbon dioxide into the sealed autoclave.
-
Pressurize the autoclave to 80-100 atm.
-
Begin stirring and heat the reaction mixture to 150-160 °C.
-
Maintain this temperature and pressure for 4-6 hours. Monitor the pressure and add more CO2 if necessary to maintain the desired pressure.
Step 3: Work-up and Isolation of Crude Product
-
After the reaction is complete, cool the autoclave to room temperature.
-
Slowly and carefully vent the excess carbon dioxide in a well-ventilated fume hood.
-
Open the autoclave and add deionized water to dissolve the solid reaction product.
-
Transfer the aqueous solution to a beaker.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution reaches approximately 2. This will cause the this compound to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
Step 4: Purification
-
Transfer the crude solid to a round-bottom flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Add a small amount of activated carbon and heat the solution at reflux for 15 minutes to decolorize.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Step 5: Characterization
-
Determine the melting point of the purified product.
-
Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key aspects of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction scheme for the Kolbe-Schmitt synthesis.
Application Notes and Protocols for the Purification of 4-Ethyl-2-hydroxybenzoic Acid by Recrystallization
Introduction
4-Ethyl-2-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, aimed at researchers, scientists, and professionals in drug development. The procedure is based on the general principles of recrystallization for benzoic acid derivatives.[1][2][3][4]
Principle of Recrystallization
Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2][3][4] The ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[3][5] Impurities should either be highly soluble at all temperatures, remaining in the solution (mother liquor) upon cooling, or insoluble in the hot solvent, allowing for their removal by filtration. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., distilled water, ethanol (B145695), methanol, acetone, ethyl acetate, heptane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven
Experimental Protocols
1. Solvent Selection
The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:
-
Not react with this compound.[3]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.[3]
Procedure for Solvent Screening:
-
Place approximately 50 mg of crude this compound into several test tubes.
-
Add 1 mL of a different potential solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.
-
If the compound dissolves completely upon heating, allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent that provides high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal recovery. Based on the structure of the target molecule, water and ethanol are primary candidates to screen.[6]
2. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the compound just dissolves completely at or near the boiling point of the solvent.[1] Avoid adding excess solvent, as this will reduce the yield of the purified crystals.[5]
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of this compound.
Data Presentation
The following tables should be used to record and present the quantitative data from the recrystallization experiments.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [7][8] |
| Molecular Weight | 166.17 g/mol | [7][8] |
| Boiling Point | 313 °C at 760 mmHg | [7] |
| Purity (Initial) | To be determined experimentally | |
| Purity (Final) | To be determined experimentally | |
| Melting Point (Lit.) | Not available in search results | |
| Melting Point (Exp.) | To be determined experimentally |
Table 2: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Observations |
| e.g., Water | e.g., Insoluble | e.g., Soluble | e.g., Good | |
| e.g., Ethanol | e.g., Sparingly Soluble | e.g., Very Soluble | e.g., Poor | |
| ... |
Table 3: Recrystallization Yield and Purity
| Parameter | Value |
| Mass of Crude Compound (g) | To be determined experimentally |
| Volume of Solvent Used (mL) | To be determined experimentally |
| Mass of Purified Compound (g) | To be determined experimentally |
| Percentage Yield (%) | To be calculated |
| Purity of Crude Compound (%) | To be determined (e.g., by HPLC) |
| Purity of Purified Compound (%) | To be determined (e.g., by HPLC) |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization procedure.
Caption: Workflow diagram for the recrystallization of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Use caution when heating flammable solvents. A heating mantle or steam bath is preferred over a hot plate.
-
Handle hot glassware with appropriate clamps or tongs.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using the recrystallization technique. By following the outlined procedures for solvent selection and the multi-step purification process, researchers and scientists can achieve a high purity of the target compound, which is essential for subsequent stages of drug development and manufacturing. The provided tables and workflow diagram serve as valuable tools for data recording, analysis, and procedural understanding.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. brainly.com [brainly.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 4-Ethyl-2-hydroxybenzoic Acid
Introduction
4-Ethyl-2-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. This method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis and stability testing in research and drug development settings.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector, and the resulting peak areas are used to calculate the purity of the analyte.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1][3][4] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[5] |
| Run Time | 15 minutes |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water (50:50, v/v) to be used as the diluent.
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
After all injections are complete, wash the column with a higher percentage of organic solvent (e.g., 80% Acetonitrile in water) for 30 minutes.
System Suitability
The system suitability parameters should be checked before starting the analysis to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| %RSD of Peak Areas | Not more than 2.0% |
Calculation of Purity
The purity of the this compound sample is calculated by the area normalization method.
% Purity = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes hypothetical data obtained from the HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 | 3.2 | 15,000 | 0.30 |
| 2 | 5.8 | 4,950,000 | 99.00 |
| 3 | 8.1 | 35,000 | 0.70 |
| Total | 5,000,000 | 100.00 |
In this example, the purity of the this compound sample is calculated to be 99.00%.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the routine purity analysis of this compound. The method is straightforward, and the chromatographic conditions are optimized to provide good resolution and peak shape. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to accurately assess the purity of this compound.
References
- 1. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. usp.org [usp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Characterization of 4-Ethyl-2-hydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-2-hydroxybenzoic acid is a salicylic (B10762653) acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable characterization of this compound is crucial for its development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, due to the polar nature of this compound, derivatization is necessary to enhance its volatility and thermal stability for successful GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the characterization of this compound using GC-MS following a silylation derivatization procedure.
Principle
The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl and carboxylic acid functional groups into their less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1][2] The derivatized analyte is then introduced into the GC-MS system, where it is separated from other components based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a unique fingerprint for the identification of the compound. Quantification can be achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode.[2][4]
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Objective: To extract this compound from an aqueous sample matrix into an organic solvent.
-
Materials:
-
Sample containing this compound
-
Ethyl acetate (B1210297) (HPLC grade)[4]
-
Hydrochloric acid (HCl), 6 M[4]
-
Sodium chloride (NaCl)[4]
-
Centrifuge tubes (15 mL)
-
Mechanical shaker
-
Centrifuge
-
Pipettes and tips
-
Nitrogen evaporator or vacuum desiccator[4]
-
-
Procedure:
-
To 2 mL of the aqueous sample in a centrifuge tube, add 200 µL of 6 M HCl to adjust the pH to approximately 1.[4]
-
Add 1.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase and enhance extraction efficiency.[4]
-
Add 5 mL of ethyl acetate to the tube.[4]
-
Cap the tube and shake vigorously for 10 minutes using a mechanical shaker.[4]
-
Centrifuge the tube at 800 x g for 5 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum desiccator.[4] The dried residue is now ready for derivatization.
-
2. Derivatization (Silylation)
-
Objective: To convert this compound into its volatile trimethylsilyl (TMS) derivative.
-
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][5]
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
To the dried residue from the sample preparation step, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[2]
-
Seal the vial tightly.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[2][5]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temperature | 250°C[4] |
| Injection Mode | Splitless (or Split 1:15)[6] |
| Injection Volume | 1 µL[6] |
| Carrier Gas | Helium |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp at 3°C/min to 200°C, then ramp at 6°C/min to 280°C, hold for 10 min.[4] |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C[7] |
| Transfer Line Temperature | 270°C[4] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[4] |
| Mass Scan Range | 50 - 550 amu[6] |
| Solvent Delay | 5 minutes |
Data Presentation
Table 1: Expected Retention Time and Mass Spectral Data for TMS-Derivatized this compound
| Compound | Expected Retention Time (min) | Molecular Weight of TMS Derivative | Key Diagnostic Ions (m/z) | Ion Description |
| This compound (di-TMS) | Instrument Dependent | 310 | 295 | [M-15]⁺ (Loss of CH₃) |
| 267 | [M-43]⁺ (Loss of C₃H₇) or [M-15-28]⁺ | |||
| 221 | [M-89]⁺ (Loss of OSi(CH₃)₃) | |||
| 73 | [Si(CH₃)₃]⁺ |
Note: The exact retention time and fragmentation pattern should be confirmed by analyzing a pure standard of this compound under the same conditions.
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Decision process for the identification of the target compound.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. metbio.net [metbio.net]
- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Spectral Assignment of 4-Ethyl-2-hydroxybenzoic Acid
AI Assistant (Generated Content)
2025-12-22
Abstract
This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Ethyl-2-hydroxybenzoic acid. Due to the absence of readily available experimental spectra for this specific compound, this document presents a predicted spectral assignment based on the analysis of structurally related compounds. This note is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a comprehensive guide from sample preparation to spectral interpretation.
Introduction
This compound is a derivative of salicylic (B10762653) acid, a key structural motif in many pharmaceutical compounds. A thorough understanding of its molecular structure is essential for its characterization, quality control, and further development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document outlines the predicted ¹H and ¹³C NMR spectral data and provides a standardized protocol for obtaining experimental spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are derived from the known spectral data of related compounds, including salicylic acid, 4-ethylphenol, and 4-ethylbenzoic acid, by considering the additive effects of the substituents on the aromatic ring.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.5 - 12.0 | br s | - | -COOH |
| ~9.0 - 10.0 | br s | - | -OH |
| ~7.80 | d | ~8.4 | H-6 |
| ~6.85 | dd | ~8.4, ~2.0 | H-5 |
| ~6.80 | d | ~2.0 | H-3 |
| ~2.65 | q | ~7.6 | -CH₂- |
| ~1.25 | t | ~7.6 | -CH₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | -COOH |
| ~162.0 | C-2 |
| ~148.0 | C-4 |
| ~132.0 | C-6 |
| ~120.0 | C-5 |
| ~118.0 | C-1 |
| ~115.0 | C-3 |
| ~28.5 | -CH₂- |
| ~15.5 | -CH₃ |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for referencing the chemical shifts (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
Instrument: 400 MHz NMR Spectrometer
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 16 ppm
-
Temperature: 298 K
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1-2 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and spectral analysis.
Application Notes and Protocols for 4-Ethyl-2-hydroxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, derivatization, and potential applications of 4-Ethyl-2-hydroxybenzoic acid. This compound, a derivative of salicylic (B10762653) acid, serves as a versatile starting material for the synthesis of various organic molecules with potential biological activities. The protocols detailed below are intended to guide researchers in the effective utilization of this building block in their synthetic endeavors.
Synthesis of this compound
The primary route for the synthesis of this compound is the Kolbe-Schmitt reaction, a carboxylation method that utilizes a phenoxide and carbon dioxide.[1][2]
Kolbe-Schmitt Reaction of 3-Ethylphenol (B1664133)
This method involves the direct carboxylation of 3-ethylphenol to yield this compound. The regioselectivity of the Kolbe-Schmitt reaction is influenced by the choice of alkali metal and reaction conditions.[1]
Experimental Protocol:
A detailed experimental protocol for the Kolbe-Schmitt reaction of 3-ethylphenol is outlined below.
Materials:
-
3-Ethylphenol
-
Potassium hydroxide (B78521)
-
Carbon dioxide (solid or gaseous)
-
Sulfuric acid (concentrated)
-
Water
-
Toluene
-
Anhydrous sodium sulfate
-
Reaction vessel (autoclave or high-pressure reactor)
Procedure:
-
Formation of Potassium 3-Ethylphenoxide: In a suitable reaction vessel, dissolve potassium hydroxide in a minimal amount of water. To this solution, add 3-ethylphenol. The mixture is then heated under vacuum to remove water and form the anhydrous potassium salt of 3-ethylphenol.
-
Carboxylation: The reaction vessel is then pressurized with carbon dioxide to approximately 100 atm and heated to 125°C.[1] The reaction is maintained at this temperature and pressure for several hours.
-
Work-up: After cooling, the reaction mixture is dissolved in water. The aqueous solution is then acidified with concentrated sulfuric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Ethylphenol | [3] |
| Key Reagents | KOH, CO₂ | [1] |
| Temperature | 125 °C | [1] |
| Pressure | 100 atm | [1] |
| Typical Yield | Moderate to good | General Kolbe-Schmitt |
Derivatization of this compound
The carboxylic acid and phenolic hydroxyl groups of this compound are amenable to various chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid functionality can be achieved using standard methods such as Fischer esterification.[4][5] This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Synthesis of Ethyl 4-Ethyl-2-hydroxybenzoate
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography or distillation.
Quantitative Data for a Similar Esterification:
| Starting Material | Catalyst | Alcohol | Reaction Time | Yield | Reference |
| Benzoic Acid | H₂SO₄ | Ethanol | 1.5 hours | High | [4] |
Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be alkylated to form ethers using methods like the Williamson ether synthesis.[6][7] This involves the reaction of the corresponding phenoxide with an alkyl halide.
Experimental Protocol: Synthesis of 4-Ethyl-2-methoxybenzoic Acid
Materials:
-
This compound
-
Sodium hydride (or another suitable base)
-
Methyl iodide (or another alkylating agent)
-
Anhydrous solvent (e.g., DMF or THF)
-
Water
-
Hydrochloric acid (dilute)
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Phenoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in an anhydrous solvent. To this suspension, add a solution of this compound in the same solvent dropwise at 0°C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0°C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the aqueous layer with dilute hydrochloric acid and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Applications
While specific applications of this compound are not extensively documented, its structural similarity to other biologically active hydroxybenzoic acids suggests potential utility in several areas.
Antimicrobial and Antifungal Agents
Salicylic acid and its derivatives are known to possess antimicrobial and antifungal properties.[8][9][10][11] The introduction of an ethyl group at the 4-position may modulate this activity. Esters of 4-hydroxybenzoic acid (parabens) are widely used as preservatives.[12] Therefore, derivatives of this compound could be investigated for their potential as novel antimicrobial and antifungal agents.
Precursor for Active Pharmaceutical Ingredients (APIs)
Benzoic acid derivatives are common structural motifs in a wide range of pharmaceuticals.[13] this compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of coupling and modification reactions.
Visualizations
Synthesis Workflow
Caption: Synthetic routes from 3-ethylphenol to this compound and its subsequent derivatization.
Logical Relationship of Potential Applications
Caption: Potential research and development areas for this compound.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. This compound|lookchem [lookchem.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Application of 4-Ethyl-2-hydroxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates: A Review of Available Data and Protocols for Related Salicylic Acid Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the available information regarding the application of 4-Ethyl-2-hydroxybenzoic acid in the synthesis of pharmaceutical intermediates. Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a notable absence of specific, publicly available information on the use of this compound as a direct precursor or intermediate in the synthesis of pharmaceuticals.
While chemical suppliers list this compound (also known as 4-Ethylsalicylic acid), its direct applications in medicinal chemistry are not well-documented in readily accessible literature.[1][2][3]
However, the core structure of this molecule, 2-hydroxybenzoic acid (salicylic acid), is a cornerstone in pharmaceutical synthesis.[4][5] Its derivatives are widely used in the development of a range of therapeutic agents.[4][5] Therefore, this document will provide detailed application notes and protocols for the use of salicylic (B10762653) acid and its derivatives as a proxy, illustrating the potential synthetic routes and applications that could theoretically be adapted for this compound.
Part 1: Synthesis of Salicylic Acid Derivatives as Pharmaceutical Intermediates
Salicylic acid is a versatile building block in medicinal chemistry, primarily known as the precursor to acetylsalicylic acid (aspirin).[6][7] Its derivatives are explored for a variety of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antibacterial agents.[5][6][8][9]
Acetylation of Salicylic Acid to Synthesize Acetylsalicylic Acid (Aspirin)
One of the most fundamental applications of salicylic acid is its conversion to aspirin (B1665792), a widely used nonsteroidal anti-inflammatory drug (NSAID).[7]
Experimental Protocol:
Objective: To synthesize acetylsalicylic acid from salicylic acid.
Materials:
-
Salicylic acid
-
Acetic anhydride (B1165640)
-
Phosphoric acid (catalyst)
-
Ethanol
-
Distilled water
Procedure:
-
In a 100 mL flask, add 2.0 g of salicylic acid.
-
Carefully add 5.0 mL of acetic anhydride to the flask.
-
Add 5 drops of 85% phosphoric acid to the mixture.
-
Gently swirl the flask to ensure thorough mixing.
-
Heat the flask in a water bath at 70-80°C for 10 minutes.
-
Add 20 drops of cold water to the warm solution to decompose any excess acetic anhydride.
-
Add 20 mL of cold water to the flask and cool it in an ice bath to facilitate the crystallization of acetylsalicylic acid.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Recrystallize the product from an ethanol/water mixture to purify.
-
Dry the purified crystals and determine the melting point and yield.
Quantitative Data Summary:
| Parameter | Expected Value |
| Theoretical Yield | ~2.6 g |
| Melting Point | 135-137 °C |
| Purity (by titration) | >99% |
Logical Workflow for Aspirin Synthesis:
References
- 1. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound - C9H10O3 | CSCS00000704266 [chem-space.com]
- 4. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and medicinal activity of structurally diverse aspirin analogs - American Chemical Society [acs.digitellinc.com]
- 7. SATHEE: Chemistry Acetylsalicylic Acid [sathee.iitk.ac.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethyl-2-hydroxybenzoic Acid in Liquid Crystal Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Ethyl-2-hydroxybenzoic acid in the formulation of thermotropic liquid crystals. While direct experimental data on liquid crystals incorporating this specific molecule is limited in publicly available literature, its structural similarity to other mesogenic benzoic acid derivatives allows for the extrapolation of its potential applications and the formulation of detailed experimental protocols.
Introduction: The Potential of this compound in Liquid Crystal Design
This compound possesses key structural features that make it a promising candidate for the synthesis of liquid crystalline materials. Benzoic acid derivatives are a well-established class of molecules used in the formation of thermotropic liquid crystals, primarily due to their ability to form stable hydrogen-bonded dimers.[1][2] This dimerization effectively elongates the molecular structure, a crucial factor for achieving the anisotropy required for liquid crystalline phases.[1]
The presence of a hydroxyl (-OH) and a carboxylic acid (-COOH) group in this compound allows for strong intermolecular hydrogen bonding, leading to the formation of a calamitic (rod-like) supramolecular mesogen. The ethyl group (-CH₂CH₃) at the 4-position contributes to the molecular aspect ratio and can influence the melting point and the stability of the mesophases. The specific positioning of the substituents on the benzene (B151609) ring will also impact the molecule's overall shape and potential for forming different liquid crystal phases, such as nematic or smectic phases.[3]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic protocols and for the purification of any resulting liquid crystalline materials.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [4][5] |
| Molecular Weight | 166.17 g/mol | [4][5] |
| Boiling Point | 313 °C at 760 mmHg | [4] |
| Density | 1.247 g/cm³ | [4] |
| Flash Point | 157.3 °C | [4] |
| IUPAC Name | This compound | [5] |
| CAS Number | 22890-53-5 | [4] |
Hypothetical Mesomorphic Properties of a Liquid Crystal Based on this compound Dimers
The following table presents hypothetical phase transition temperatures for a liquid crystal phase formed by the hydrogen-bonded dimers of this compound. These values are illustrative and would need to be confirmed experimentally. The transitions are denoted as Crystal (Cr), Nematic (N), and Isotropic (I).
| Transition | Temperature (°C) |
| Cr → N | 110 - 120 |
| N → I | 130 - 140 |
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of a liquid crystal based on this compound.
Protocol 1: Synthesis of a Symmetrical Dimer Liquid Crystal via Hydrogen Bonding
This protocol describes the formation of a liquid crystalline material through the self-assembly of this compound molecules via hydrogen bonding.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, chloroform)
-
Glass vials
-
Heating plate with magnetic stirring
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in a minimal amount of the chosen solvent in a clean glass vial. Gentle heating and stirring may be required to achieve complete dissolution.
-
Solvent Evaporation: Slowly evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the acid. This slow removal of the solvent encourages the self-assembly of the molecules into an ordered, hydrogen-bonded structure.
-
Annealing: Once the solvent is completely removed, anneal the solid material by heating it to just below its melting point and holding it at that temperature for several hours. This process helps to improve the structural order of the liquid crystal.
-
Characterization: The resulting material can then be characterized using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to determine its liquid crystalline phases and transition temperatures.
Protocol 2: Characterization of Liquid Crystalline Properties
a) Polarized Optical Microscopy (POM):
-
Place a small amount of the synthesized material on a clean microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) and observe the changes in texture through the crossed polarizers.
-
Note the temperatures at which transitions between different optical textures occur. Nematic phases often exhibit characteristic Schlieren or threaded textures, while smectic phases may show focal-conic fan textures.[3]
-
Cool the sample at the same controlled rate and observe the phase transitions upon cooling.
b) Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (transition to the isotropic liquid phase).
-
Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks on the heating scan.
-
Cool the sample at the same rate to a temperature below its crystallization point. Phase transitions on cooling will appear as exothermic peaks.
-
The peak temperatures correspond to the phase transition temperatures, and the area under the peaks can be used to calculate the enthalpy of the transitions.[3]
Visualizations
Hydrogen Bonding of this compound
Caption: Dimerization of this compound via hydrogen bonding.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for liquid crystal synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic Substitution Reactions on 4-Ethyl-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the theoretical principles and practical protocols for conducting electrophilic substitution reactions on the 4-Ethyl-2-hydroxybenzoic acid ring. This information is crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Theoretical Background: Regioselectivity in Electrophilic Aromatic Substitution
The aromatic ring of this compound is polysubstituted, and the regiochemical outcome of electrophilic substitution is governed by the cumulative directing effects of the existing substituents: the hydroxyl (-OH), ethyl (-C₂H₅), and carboxylic acid (-COOH) groups.
-
Hydroxyl Group (-OH): A strongly activating ortho, para-director due to its electron-donating resonance effect.
-
Ethyl Group (-C₂H₅): A weakly activating ortho, para-director through an inductive electron-donating effect.
-
Carboxylic Acid Group (-COOH): A deactivating meta-director due to its electron-withdrawing inductive and resonance effects.
In this compound, the hydroxyl and ethyl groups direct incoming electrophiles to positions 3 and 5. The carboxylic acid group also directs to positions 3 and 5, which are meta to it. The powerful activating and ortho, para-directing influence of the hydroxyl group is the dominant factor in determining the position of substitution. Steric hindrance from the adjacent carboxylic acid group at position 1 may influence the ratio of substitution at position 3 versus position 5.
Predicted Regioselectivity of Electrophilic Substitution Reactions
| Reaction Type | Electrophile (E⁺) | Reagents | Predicted Major Product(s) | Estimated Yield (%) | Estimated Isomer Ratio (3-substituted:5-substituted) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Ethyl-2-hydroxy-3-nitrobenzoic acid & 4-Ethyl-2-hydroxy-5-nitrobenzoic acid | 70-85 | 1:2 (favoring less sterically hindered position) |
| Halogenation (Bromination) | Br⁺ | Br₂, FeBr₃ or H₂O | 3-Bromo-4-ethyl-2-hydroxybenzoic acid & 5-Bromo-4-ethyl-2-hydroxybenzoic acid | 75-90 | 1:3 (favoring less sterically hindered position) |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-Ethyl-2-hydroxy-5-sulfobenzoic acid | 60-75 | Predominantly 5-substituted due to steric hindrance |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Reaction not recommended | Low to none | N/A |
Note: Aromatic carboxylic acids generally do not undergo Friedel-Crafts reactions because the carboxyl group is deactivating, and the Lewis acid catalyst (e.g., AlCl₃) can complex with the carboxyl group.[1]
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and should be optimized for this compound.
Nitration of this compound
This protocol is based on the nitration of 4-methylbenzoic acid.[2]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
In a flask, cool 15 mL of concentrated sulfuric acid to approximately 0°C in an ice-salt bath.
-
Slowly add 5.0 g of this compound to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the this compound solution over 20-30 minutes. Ensure vigorous stirring and maintain the internal temperature below 15°C.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
Slowly pour the reaction mixture onto 150 g of crushed ice in a beaker, stirring continuously.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
For further purification, recrystallize the product from an ethanol/water mixture.
Bromination of this compound
This protocol is adapted from the bromination of 3-hydroxybenzoic acid.[3]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Concentrated Sulfuric Acid (optional, as catalyst)
-
Distilled Water
-
Ethyl Acetate
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Optionally, add a catalytic amount of concentrated sulfuric acid.
-
In a dropping funnel, prepare a solution of bromine in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature. The reaction can be gently heated (e.g., to 50°C) to ensure completion.[3]
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Sulfonation of this compound
This protocol is based on the sulfonation of salicylic (B10762653) acid.[4]
Materials:
-
This compound
-
Fuming Sulfuric Acid (Oleum)
-
Ice
Procedure:
-
In a flask equipped with a stirrer, carefully add this compound in small portions to fuming sulfuric acid, keeping the temperature controlled in an ice bath.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat gently (e.g., to 50-60°C) for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The sulfonated product should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
The crude product can be purified by recrystallization from water.
Friedel-Crafts Acylation: Challenges and Alternative Approaches
As previously mentioned, direct Friedel-Crafts acylation of this compound is not advisable due to the deactivating nature of the carboxylic acid group and its interaction with the Lewis acid catalyst.[1] To achieve acylation, a multi-step synthesis involving protection of the functional groups is recommended.
Alternative Strategy:
-
Protection of Functional Groups: Protect the carboxylic acid as an ester (e.g., methyl ester) and the hydroxyl group as an ether (e.g., methyl ether).
-
Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on the protected derivative. The acyl group is expected to add at the position ortho to the activating ether group and meta to the deactivating ester group.
-
Deprotection: Hydrolyze the ester and cleave the ether to yield the acylated this compound derivative.
Visualizations
Logical Flow of Electrophilic Substitution
Caption: Logical workflow for electrophilic substitution on this compound.
Experimental Workflow for Nitration
Caption: Step-by-step experimental workflow for the nitration of this compound.
Signaling Pathway of Directing Groups
Caption: Directing effects of substituents on the this compound ring.
References
Troubleshooting & Optimization
Common impurities found in crude 4-Ethyl-2-hydroxybenzoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound typically originate from the starting materials, side reactions during synthesis, and subsequent work-up procedures. The most prevalent impurities include:
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Unreacted Starting Materials: Depending on the synthetic route, this can include 3-ethylphenol (B1664133).
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Isomeric Byproducts: The Kolbe-Schmitt reaction, a common method for synthesis, can lead to the formation of isomers. The primary isomeric impurity is often the product of para-carboxylation, 4-ethyl-3-hydroxybenzoic acid. Other positional isomers may also be present in trace amounts.
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Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene (B28343), xylenes, methanol, ethanol, acetone) may be present in the crude product.
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Related Substances: Small amounts of other related aromatic acids may be present, depending on the purity of the starting materials.
Q2: How can I identify the impurities in my sample of this compound?
A2: Several analytical techniques can be employed for impurity profiling:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like phosphoric or formic acid) is commonly used.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, including residual solvents and some derivatized byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of major impurities if they are present in sufficient concentration.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present and can be used to confirm the identity of the main product, though it is less effective for quantifying minor impurities.
Q3: What are the typical acceptance criteria for impurities in this compound for pharmaceutical use?
A3: The acceptance criteria for impurities are defined by regulatory bodies such as the US Pharmacopeia (USP). For a related compound, ethyl parahydroxybenzoate, the USP sets limits for specific impurities like 4-hydroxybenzoic acid (not more than 0.5%) and for total unspecified impurities (often not more than 1.0%).[1] Similar principles would apply to this compound, where specific limits would be established for known impurities and a general limit for unknown or unspecified impurities.
Troubleshooting Guides
Issue 1: High levels of isomeric impurities detected by HPLC.
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Possible Cause: The reaction conditions of the Kolbe-Schmitt synthesis, such as temperature and pressure, can influence the regioselectivity of the carboxylation, leading to the formation of unwanted isomers.
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Solution:
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Optimize Reaction Conditions: Carefully control the reaction temperature and pressure to favor the desired ortho-carboxylation.
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Purification by Recrystallization: Isomers often have different solubilities in various solvents. A carefully selected solvent system for recrystallization can effectively separate the desired product from its isomers. See the detailed protocol below.
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Issue 2: Presence of unreacted 3-ethylphenol in the final product.
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Possible Cause: Incomplete reaction or inefficient removal during work-up.
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Solution:
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Reaction Completion: Ensure the reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC or HPLC).
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Aqueous Extraction: During the work-up, washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) can help remove unreacted phenolic starting material.
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Purification: Recrystallization or column chromatography can also be effective in removing unreacted starting materials.
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Quantitative Data Summary
The following table summarizes potential impurity levels in a typical crude batch of this compound. Please note that these are representative values and actual levels will vary depending on the specific synthetic and purification methods used.
| Impurity | Typical Concentration in Crude Product (%) | Target Concentration after Purification (%) |
| 3-Ethylphenol | 1.0 - 5.0 | < 0.1 |
| 4-Ethyl-3-hydroxybenzoic acid | 2.0 - 10.0 | < 0.5 |
| Other Isomers | < 1.0 | < 0.1 |
| Residual Solvents | 0.5 - 2.0 | < 0.05 |
| Total Impurities | 3.5 - 18.0 | < 1.0 |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol describes a general procedure for the purification of crude this compound to remove common impurities.
Materials:
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Crude this compound
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Toluene
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Ethanol
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Activated Carbon
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Beakers, Erlenmeyer flasks
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Heating mantle or hot plate with magnetic stirrer
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolution: In a beaker, add the crude this compound to a suitable solvent mixture. A common solvent system is a mixture of toluene and a small amount of ethanol. Start with a ratio of 10:1 toluene:ethanol. Use approximately 10 mL of the solvent mixture for every 1 gram of crude product.
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Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Avoid boiling the solvent.
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Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the weight of the crude product) to the hot solution. Continue to heat and stir for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound should start to crystallize. To maximize the yield, you can further cool the flask in an ice bath for about 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a representative HPLC method for the analysis of impurities in this compound.
Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Phosphoric acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-5 min: 20% B
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5-20 min: 20% to 80% B
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20-25 min: 80% B
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25-26 min: 80% to 20% B
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26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
Sample Preparation:
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Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to get a concentration of 1 mg/mL.
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Sample Solution: Prepare the sample solution in the same way as the standard solution.
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Spiked Solution: To identify the peaks of known impurities, a spiked sample can be prepared by adding small, known amounts of potential impurities (e.g., 3-ethylphenol, 4-ethyl-3-hydroxybenzoic acid) to the sample solution.
Visualizations
Caption: Troubleshooting workflow for impurity identification and removal.
References
Identifying and minimizing side products in 4-Ethyl-2-hydroxybenzoic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and minimization of side products.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the sodium or potassium 4-ethylphenoxide is completely dry before the carboxylation step. The presence of moisture can reduce the yield.[1] - Optimize reaction time and temperature. Insufficient heating may lead to incomplete conversion. |
| Suboptimal reaction conditions. | - The choice of alkali metal hydroxide (B78521) is crucial for regioselectivity. For the synthesis of the para-carboxylated product, potassium hydroxide is generally preferred.[2][3] - Ensure adequate carbon dioxide pressure is maintained throughout the reaction as low pressure can hinder the carboxylation process.[4] | |
| Presence of Isomeric Side Products (e.g., 5-Ethyl-2-hydroxybenzoic acid) | The Kolbe-Schmitt reaction can produce both ortho and para isomers. The ethyl group in 4-ethylphenol (B45693) directs carboxylation to the positions ortho to the hydroxyl group. | - Control the reaction temperature. The regioselectivity of the Kolbe-Schmitt reaction is often temperature-dependent.[2] - The choice of cation can influence the ortho/para ratio. Potassium ions tend to favor the formation of the para product.[1] |
| Formation of Dicarboxylic Acids (e.g., 4-Ethyl-2,6-dihydroxybenzoic acid) | High reaction temperatures and prolonged reaction times can lead to dicarboxylation. | - Carefully control the reaction temperature and avoid overheating. - Reduce the reaction time to the minimum required for complete conversion of the starting material. |
| Unreacted 4-Ethylphenol in the Final Product | Incomplete carboxylation. | - Increase the reaction time or temperature moderately. - Ensure a sufficient excess of carbon dioxide is used. |
| Difficulty in Product Purification | Presence of multiple side products and unreacted starting material. | - Recrystallization is a common and effective method for purifying the crude product.[5] - Acid-base extraction can be employed to separate the acidic product from non-acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method for the synthesis of this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of 4-ethylphenol under pressure with carbon dioxide in the presence of a strong base like sodium or potassium hydroxide.[2][6]
Q2: What are the primary side products I should expect in the synthesis of this compound?
A2: The primary side products in the Kolbe-Schmitt synthesis of this compound include:
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Isomeric products: The main isomeric side product is typically 5-Ethyl-2-hydroxybenzoic acid, formed by carboxylation at the other ortho position relative to the hydroxyl group.
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Dicarboxylic acid: Under harsh conditions, dicarboxylation can occur, leading to the formation of compounds like 4-Ethyl-2,6-dihydroxybenzoic acid.
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Unreacted starting material: Incomplete reaction will leave residual 4-ethylphenol.
Q3: How can I minimize the formation of the isomeric side product, 5-Ethyl-2-hydroxybenzoic acid?
A3: Minimizing the formation of the isomeric side product can be achieved by carefully controlling the reaction conditions. The choice of the alkali metal cation and the reaction temperature are key factors that influence the regioselectivity of the carboxylation. For instance, using potassium hydroxide as the base can favor the formation of the para-carboxylated product.[1][2]
Q4: What is a typical yield for the synthesis of this compound?
A4: A reported yield for the synthesis of this compound from 4-ethylphenol is approximately 83%.[6]
Q5: What are the recommended purification techniques for the crude product?
A5: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water.[5] Acidification of the reaction mixture followed by filtration is the initial step to isolate the crude product.[5]
Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
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4-Ethylphenol
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Potassium Hydroxide (KOH)
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Carbon Dioxide (CO₂) gas
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Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated
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Ethanol (for recrystallization)
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High-pressure autoclave
Procedure:
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Formation of Potassium 4-Ethylphenoxide:
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In a suitable reaction vessel, dissolve 4-ethylphenol in a minimal amount of a suitable solvent (e.g., toluene).
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Add an equimolar amount of potassium hydroxide.
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Heat the mixture under reflux with a Dean-Stark trap to remove water and form the potassium salt.
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Remove the solvent under reduced pressure to obtain the dry potassium 4-ethylphenoxide powder.
-
-
Carboxylation:
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Place the dry potassium 4-ethylphenoxide in a high-pressure autoclave.
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Seal the autoclave and purge with nitrogen gas.
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Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm).[1]
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Heat the autoclave to the reaction temperature (e.g., 150-180 °C) and maintain for several hours with stirring.
-
-
Work-up and Isolation:
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid reaction mixture in water.
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Acidify the aqueous solution with concentrated sulfuric acid or hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.[5]
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Filter the precipitate and wash with cold water to remove inorganic salts.
-
-
Purification:
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Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.[5]
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Data Presentation
| Product | Starting Material | Reaction | Reported Yield |
| This compound | 4-Ethylphenol | Kolbe-Schmitt | 83%[6] |
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for identifying and resolving issues in the synthesis.
References
Technical Support Center: Synthesis of 4-Ethyl-2-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Ethyl-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is through the Kolbe-Schmitt reaction. This reaction involves the carboxylation of 4-ethylphenol (B45693).
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting material is 4-ethylphenol. The main reagents are a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and carbon dioxide (CO₂), usually under pressure. An acid, such as sulfuric acid (H₂SO₄), is used for the final workup.
Q3: What is the expected yield for the synthesis of this compound?
A3: With an optimized protocol, a yield of approximately 83% can be achieved for the synthesis of this compound from 4-ethylphenol. However, the yield is highly dependent on the reaction conditions.
Q4: What are the main factors influencing the yield and regioselectivity of the reaction?
A4: The key factors include the choice of alkali metal hydroxide, reaction temperature, and carbon dioxide pressure. The selection of the alkali metal cation (e.g., Na⁺ vs. K⁺) can significantly influence the position of carboxylation on the aromatic ring (ortho vs. para).
Q5: How can I purify the final product?
A5: Purification can be achieved through recrystallization. The crude product is typically dissolved in a suitable hot solvent, treated with decolorizing charcoal if necessary, filtered, and then allowed to cool to induce crystallization of the purified this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal temperature or pressure. - Presence of moisture. - Loss of product during workup and purification. | - Increase reaction time or temperature within the optimal range. - Ensure the CO₂ pressure is maintained at the recommended level. - Use anhydrous reagents and solvents. - Optimize the purification steps to minimize loss. |
| Formation of Isomeric Byproducts | The Kolbe-Schmitt reaction can produce a mixture of ortho and para isomers. The primary byproduct is often the 4-hydroxy isomer (4-Ethyl-4-hydroxybenzoic acid). The choice of alkali metal cation influences the ortho/para ratio. | - To favor the formation of the ortho-isomer (2-hydroxy), sodium phenoxide is typically preferred. - Lower reaction temperatures generally favor ortho-carboxylation. |
| Dark-colored Product | The presence of impurities or side-reaction products can lead to discoloration. | - Use decolorizing charcoal during the recrystallization process. - Ensure the purity of the starting materials. |
| Difficulty in Product Isolation | The product may not precipitate effectively from the reaction mixture upon acidification. | - Ensure the solution is sufficiently acidified. - Cool the solution in an ice bath to promote crystallization. - If the product remains dissolved, try concentrating the solution or using a different solvent for precipitation. |
Experimental Protocols
Key Experiment: Kolbe-Schmitt Carboxylation of 4-Ethylphenol
This protocol outlines the synthesis of this compound from 4-ethylphenol.
Materials:
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4-ethylphenol
-
Sodium hydroxide (NaOH)
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Carbon dioxide (CO₂)
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Sulfuric acid (H₂SO₄)
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Anhydrous solvent (e.g., toluene, if not performed neat)
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High-pressure autoclave reactor
Procedure:
-
Formation of Sodium 4-Ethylphenoxide:
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In a reaction vessel, dissolve 4-ethylphenol in a minimal amount of a suitable anhydrous solvent or prepare it as a melt.
-
Carefully add an equimolar amount of sodium hydroxide to form sodium 4-ethylphenoxide.
-
Remove any water formed during this neutralization step, typically by heating under vacuum. It is crucial for the phenoxide to be dry to improve the yield.[1]
-
-
Carboxylation Reaction:
-
Transfer the dry sodium 4-ethylphenoxide to a high-pressure autoclave.
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Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 5-100 atm).[1][2]
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Heat the mixture to the reaction temperature (e.g., 125-150°C).[2]
-
Maintain the reaction under constant stirring for a specified duration (e.g., 2-6 hours).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the excess CO₂ pressure.
-
Dissolve the solid product in water.
-
Acidify the aqueous solution with a strong acid, such as sulfuric acid, until the pH is acidic. This will precipitate the crude this compound.
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Collect the precipitate by filtration and wash it with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Dry the purified crystals under vacuum.
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Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Hydroxybenzoic Acids (General Kolbe-Schmitt Reaction)
| Starting Phenol | Alkali Metal | Temperature (°C) | CO₂ Pressure (atm) | Product(s) | Yield (%) |
| Phenol | Sodium | 125 | 100 | Salicylic acid (ortho) | High |
| Phenol | Potassium | >200 | High | 4-Hydroxybenzoic acid (para) | High |
| 4-Ethylphenol | Sodium | Not specified | Not specified | This compound (ortho) | 83 |
Note: This table provides a general overview. Specific conditions for the 4-ethylphenol reaction require further optimization.
Visualizations
Below are diagrams illustrating the key processes and relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Resolving Co-eluting Hydroxybenzoic Acid Isomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of hydroxybenzoic acid (HBA) isomers. Due to their similar physicochemical properties, these positional isomers often co-elute in conventional reversed-phase HPLC, leading to inaccurate quantification.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate hydroxybenzoic acid isomers using standard HPLC methods?
Hydroxybenzoic acid isomers, such as 3-hydroxybenzoic acid (3-HBA) and 4-hydroxybenzoic acid (4-HBA), are positional isomers with very similar structures and physicochemical properties.[1] This results in nearly identical retention times and poor resolution on traditional reversed-phase columns like C18 or C8.[1]
Q2: What is the primary cause of peak tailing when analyzing acidic compounds like HBAs?
Peak tailing for acidic analytes is often caused by interactions between the ionized analytes and active silanol (B1196071) groups on the surface of silica-based stationary phases.[2][3] At a mobile phase pH above approximately 3.5, these silanol groups can deprotonate and engage in secondary ion-exchange interactions with the analytes, leading to asymmetrical peaks.[3]
Q3: How does mobile phase pH affect the retention and separation of HBA isomers?
The pH of the mobile phase is a critical parameter as it dictates the ionization state of the HBA isomers.[4]
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At low pH (e.g., pH 2-4) , well below the pKa of the carboxylic acid group, the isomers are in their neutral, protonated form. This increases their hydrophobicity and leads to stronger retention on a reversed-phase column.[4][5] Operating at a pH at least two units away from the analyte's pKa is recommended to ensure a single form is present and avoid split peaks.[4]
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At higher pH (e.g., pH > 5) , the carboxylic acid group deprotonates, making the molecule more polar. This reduces hydrophobic interactions with the stationary phase, resulting in decreased retention times.[3][5]
Q4: Are there alternative stationary phases that can improve the separation of these isomers?
Yes, moving beyond standard C18 columns is often necessary. Columns that offer alternative separation mechanisms, such as π-π interactions, are highly effective.[6][7]
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Phenyl-Hexyl and Pentafluorophenyl (PFP) columns provide hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions, which are ideal for separating aromatic positional isomers.[6]
-
Biphenyl columns have also been used successfully to separate the three monohydroxybenzoic acid isomers.[8]
-
Mixed-mode columns , which combine reversed-phase and ion-exchange characteristics, provide an additional separation mechanism based on the acidic nature of the analytes.[1][9]
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Hydrogen-bonding columns (like SHARC 1) can separate isomers based on the accessibility of their hydroxyl and carboxylic acid groups.[10]
Troubleshooting Guide: Resolving Co-elution
This section addresses specific issues you may encounter during your experiments.
Problem: My HBA isomers are completely co-eluting on a C18 column.
This is a common issue due to the limited selectivity of C18 phases for positional isomers.[1] The troubleshooting workflow below outlines a systematic approach to achieve separation.
Caption: Troubleshooting workflow for resolving co-eluting HBA isomers.
Detailed Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.0 using an additive like formic or phosphoric acid.[2][5] This suppresses the ionization of the carboxylic acid group, increasing retention and potentially improving resolution.[4]
-
Change Stationary Phase: If pH optimization is insufficient, switch to a column with a different selectivity.[1]
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are excellent first choices due to their ability to engage in π-π interactions with the aromatic rings of the isomers.[6]
-
Mixed-mode columns offer simultaneous reversed-phase and anion-exchange retention mechanisms, which can be very effective for separating these acidic compounds.[9]
-
Micellar Liquid Chromatography (MLC): Consider adding a surfactant like sodium dodecylsulfate (SDS) to the mobile phase. MLC can improve resolution and peak shapes for HBA isomers on a standard C18 column.[11][12]
-
-
Fine-tune Method Parameters: Once partial separation is achieved, optimize other parameters like gradient slope, flow rate, and column temperature to achieve baseline resolution.
Problem: I see broad or tailing peaks, even after adjusting the pH.
Caption: Logical workflow for troubleshooting poor peak shape.
Detailed Steps:
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample or reducing the injection volume.[1]
-
Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase mixture.[1]
-
Extra-column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening. Ensure all connections are as short as possible and use tubing with a small internal diameter.[1]
-
Column Contamination: A blocked frit or contaminated column can lead to poor peak shape. Try flushing the column or replacing the guard column.[13]
Data and Protocols
Method Performance Comparison
The following table summarizes performance data for different chromatographic approaches to separating HBA isomers.
| Method | Column | Isomers Separated | Analysis Time | Key Advantage |
| UHPLC-MLC [12] | C18 (100 x 2.1 mm, 1.8 µm) | 6 monohydroxybenzoic acid isomers | < 14 min | Uses standard C18 column with SDS modifier, no organic solvent.[11][12] |
| UHPLC-MLC [12] | C18 (100 x 2.1 mm, 1.8 µm) | 6 dihydroxybenzoic acid isomers | < 4 min | High efficiency and rapid separation.[11][12] |
| HPLC-MS/MS [8] | Reversed-phase biphenyl | 2-, 3-, and 4-hydroxybenzoic acid | Not specified | Successful baseline separation of the three key isomers. |
| HPLC [10] | SHARC 1 (Hydrogen Bonding) | 2,6-, 2,4-, 3,5-, and 2,5-dihydroxybenzoic acid | Not specified | Separation based on accessibility of hydroxyl groups. |
Detailed Experimental Protocols
Protocol 1: UHPLC-MLC for Monohydroxybenzoic Acid Isomers [11][12]
This method utilizes Micellar Liquid Chromatography (MLC) to resolve six monohydroxybenzoic acid isomers.
-
Column: C18 UHPLC column (100 × 2.1 mm, 1.8 µm particle size).[12]
-
Mobile Phase: 0.5% Sodium Dodecylsulfate (SDS) in aqueous solution.[12]
-
Flow Rate: 0.7 mL/min.[12]
-
Detection: UV.
-
Expected Outcome: Separation of six isomers in under 14 minutes.[12]
Protocol 2: HPLC Method for 4-Hydroxybenzoic Acid [14]
This protocol details a standard reversed-phase HPLC method.
-
Column: Symmetry HPLC C18 (250 x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% v/v acetic acid in HPLC-grade water.[14]
-
Mobile Phase B: 100% acetonitrile.[14]
-
Gradient: A suitable gradient program should be developed to ensure separation.
-
Flow Rate: 0.2–0.8 mL/min.[14]
-
Column Temperature: 25°C.[14]
-
Detection: UV at 254 nm.[14]
-
Injection Volume: 8 µL.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. welch-us.com [welch-us.com]
- 7. nacalai.com [nacalai.com]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 10. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Micellar and sub-micellar ultra-high performance liquid chromatography of hydroxybenzoic acid and phthalic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Interpreting the mass spectrum fragmentation pattern of 4-Ethyl-2-hydroxybenzoic acid.
Technical Support Center: 4-Ethyl-2-hydroxybenzoic Acid Analysis
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on interpreting the mass spectrum fragmentation pattern of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound in Electron Ionization (EI) Mass Spectrometry?
A1: this compound has a molecular formula of C₉H₁₀O₃ and a monoisotopic mass of approximately 166.06 Da.[1] Therefore, you should expect to see the molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 166. Due to the stable aromatic ring, this peak is expected to be prominent.[2]
Q2: A major peak is observed at m/z 151. What fragmentation does this represent?
A2: This peak corresponds to the loss of a methyl radical (•CH₃), a fragment with a mass of 15 Da, from the molecular ion ([M-15]⁺). This is a result of benzylic cleavage, a common and favorable fragmentation pathway for molecules containing an ethyl group attached to an aromatic ring. The resulting cation is stabilized by resonance with the benzene (B151609) ring.
Q3: The spectrum shows a significant peak at m/z 148. What is the significance of this fragment?
A3: A peak at m/z 148 ([M-18]•+) represents the loss of a water molecule (H₂O). This fragmentation is highly characteristic of the "ortho effect" in substituted benzoic acids where a hydrogen-donating group (like -OH or -NH₂) is in the ortho position to the carboxylic acid.[3][4] The proximity of the hydroxyl and carboxylic acid groups facilitates this intramolecular rearrangement and subsequent elimination of water. This peak is a strong indicator of the ortho substitution pattern.
Q4: What other key fragment ions should be expected in the mass spectrum?
A4: Besides the fragments at m/z 151 and 148, you should look for ions resulting from the fragmentation of the carboxylic acid group itself. Common losses include:
-
m/z 121: Corresponds to the loss of the entire carboxyl radical (•COOH), a mass of 45 Da, from the molecular ion ([M-45]⁺).[2][3][5]
-
m/z 133: This fragment can arise from a secondary fragmentation, specifically the loss of a water molecule from the [M-15]⁺ ion (151 - 18) or the loss of a methyl radical from the [M-18]•+ ion (148 - 15).
Troubleshooting Guide
Issue 1: The molecular ion peak at m/z 166 is very weak or completely absent.
-
Possible Cause: The ionization energy might be too high, causing the molecular ion to be unstable and fragment completely. Electron ionization is considered a "hard" ionization technique that leads to extensive fragmentation.[6][7][8]
-
Solution: If your instrument allows, try reducing the ionization energy from the standard 70 eV. Alternatively, consider using a "softer" ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule and is more likely to yield a prominent molecular ion.
Issue 2: My sample is a solid and not volatile enough for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Possible Cause: Carboxylic acids, due to their polarity and ability to form hydrogen bonds, often have low volatility and may not be suitable for direct GC-MS analysis.[9]
-
Solution: Chemical derivatization is required to increase the volatility of the analyte.[10] Convert the carboxylic acid and hydroxyl groups into less polar derivatives. Common methods include:
-
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert -COOH and -OH groups to -COOSi(CH₃)₃ and -OSi(CH₃)₃ ethers.
-
Esterification: Using reagents like BF₃/methanol or (trimethylsilyl)diazomethane to convert the carboxylic acid to its methyl ester.[11]
-
Predicted Mass Spectrum Fragmentation Data
The following table summarizes the predicted major fragments for this compound under electron ionization.
| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 166 | [C₉H₁₀O₃]•+ | Molecular Ion (M•+) |
| 151 | [C₈H₇O₃]⁺ | Loss of a methyl radical (•CH₃) via benzylic cleavage from the ethyl group. |
| 148 | [C₉H₈O₂]•+ | Loss of water (H₂O) via the "ortho effect". |
| 133 | [C₈H₅O₂]⁺ | Loss of water (H₂O) from the m/z 151 fragment. |
| 121 | [C₈H₉O]⁺ | Loss of a carboxyl radical (•COOH) from the molecular ion. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for analyzing a solid, thermally stable organic compound like this compound using a direct insertion probe.
1. Sample Preparation:
- Place a small amount (microgram to milligram quantity) of the crystalline sample into a clean glass capillary tube.
- Insert the capillary tube into the direct insertion probe tip.
2. Instrument Parameters (Typical):
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation and comparison with spectral libraries.[6]
- Source Temperature: 200-250 °C. The temperature should be high enough to volatilize the sample without causing thermal decomposition.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400. This range will cover the molecular ion and all expected fragments.
3. Data Acquisition:
- Insert the probe into the mass spectrometer's vacuum interlock.
- Slowly heat the probe tip according to a programmed temperature ramp (e.g., 20 °C/min) until the total ion current (TIC) shows a peak, indicating the sample is vaporizing into the ion source.
- Acquire mass spectra across the entire TIC peak to ensure a representative average spectrum is obtained.
- Process the acquired data by subtracting the background spectrum to obtain a clean mass spectrum of the compound.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways predicted for this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.12 [people.whitman.edu]
- 5. youtube.com [youtube.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. acdlabs.com [acdlabs.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. benchchem.com [benchchem.com]
- 11. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
Stability issues of 4-Ethyl-2-hydroxybenzoic acid under acidic or basic conditions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Ethyl-2-hydroxybenzoic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound under acidic or basic conditions?
A1: While specific data for this compound is limited, based on its structural similarity to salicylic (B10762653) acid (2-hydroxybenzoic acid), it is susceptible to degradation under both acidic and basic conditions. Forced degradation studies on salicylic acid have shown observable degradation when subjected to 0.1 N HCl and 0.1 N NaOH.[1][2][3] Therefore, it is crucial to carefully control the pH of solutions containing this compound to prevent unwanted degradation.
Q2: What are the likely degradation pathways for this compound?
A2: The degradation pathways are likely to be analogous to those of other hydroxybenzoic acids. Under aerobic conditions, one potential pathway involves the hydrolysis of functional groups and subsequent decarboxylation to form phenols. For instance, esters of 4-hydroxybenzoic acid are known to first hydrolyze to 4-hydroxybenzoic acid, which can then be converted to phenol.[4] Another potential pathway, observed in the biodegradation of 4-hydroxybenzoic acid, involves hydroxylation to form protocatechuic acid, which is then further metabolized.[5]
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are highly recommended.[1][2][3] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, particularly for identifying volatile degradation products, though derivatization may be necessary to increase the volatility of this compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency in an acidic formulation. | Acid-catalyzed hydrolysis or other degradation reactions. | - Conduct a forced degradation study using a range of acidic conditions (e.g., 0.1 N HCl, 0.01 N HCl) to understand the degradation kinetics. - Adjust the formulation pH to a less acidic range where the compound is more stable. - Consider the use of buffering agents to maintain a stable pH. - Analyze samples at regular intervals using a validated stability-indicating HPLC method to monitor the concentration of the parent compound and the appearance of any degradation products. |
| Unexpected peaks appearing in the chromatogram of a basic solution. | Base-catalyzed degradation of the compound. | - Perform a forced degradation study under basic conditions (e.g., 0.1 N NaOH, 0.01 N NaOH) to identify and characterize the degradation products.[1][2][3] - Lower the pH of the solution to a neutral or slightly acidic range if the application allows. - Utilize an appropriate analytical column and mobile phase in your HPLC method to ensure good separation of the parent peak from the new impurity peaks. |
| Difficulty in achieving mass balance in a stability study. | Formation of non-UV active or volatile degradation products. | - Employ a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV detection in your HPLC method. - Analyze the headspace of your sample using GC-MS to identify any volatile degradants. - Consider the possibility of the compound adsorbing to the container surface. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is adapted from established methods for salicylic acid and can be used to investigate the stability of this compound.[1][2][3]
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[2]
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 80°C) for a shorter period due to expected faster degradation (e.g., 4 minutes).[2]
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile. Detection is typically performed at a UV wavelength of around 230 nm.[2]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Salicylic Acid (as a proxy)
| Stress Condition | Reagent | Temperature | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 4 hours | Degradation observed[2] |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 4 minutes | Degradation observed[2] |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | Semantic Scholar [semanticscholar.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
How to avoid decarboxylation of 4-Ethyl-2-hydroxybenzoic acid during reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decarboxylation of 4-Ethyl-2-hydroxybenzoic acid during chemical reactions.
Troubleshooting Guide: Unwanted Decarboxylation
Unexpected decarboxylation of this compound can lead to the formation of 3-ethylphenol (B1664133), a common impurity that can complicate purification and reduce the yield of the desired product. This guide provides a systematic approach to identifying and resolving this issue.
Problem: Formation of 3-ethylphenol as a significant byproduct.
Initial Assessment:
-
Confirmation of Decarboxylation: Confirm the presence of 3-ethylphenol in your reaction mixture using appropriate analytical techniques (e.g., GC-MS, LC-MS, NMR spectroscopy).
-
Reaction Condition Review: Carefully review all reaction parameters, paying close attention to temperature, reaction time, pH, and the nature of the reagents used.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Excessive Heat | Maintain reaction temperatures below 150 °C. If the desired reaction requires higher temperatures, consider alternative synthetic routes or the use of protecting groups. | This compound, being a derivative of salicylic (B10762653) acid, is prone to thermal decarboxylation. Salicylic acid itself decarboxylates at temperatures ranging from 200-230°C.[1] The presence of an electron-donating ethyl group at the para position can potentially lower the temperature at which decarboxylation occurs. |
| Strongly Acidic or Basic Conditions | Whenever possible, perform reactions under neutral or mildly acidic/basic conditions. If strong acids or bases are required, consider using them at lower temperatures and for shorter durations. The use of a buffered solution may also help maintain a stable pH. | While thermal decarboxylation is a primary concern, extreme pH conditions can catalyze the removal of the carboxyl group. The mechanism of salicylic acid decarboxylation can be influenced by protonation or deprotonation of the carboxylic acid and hydroxyl groups.[1] |
| Presence of Certain Metal Catalysts | If using metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings), screen different catalysts and ligands. Some catalysts may promote decarboxylation as a side reaction.[2] Consider catalysts known for their mild reaction conditions. | Certain transition metals can facilitate the cleavage of the C-C bond between the aromatic ring and the carboxyl group, leading to decarboxylation. |
| Prolonged Reaction Times | Optimize the reaction time to achieve a reasonable yield of the desired product without allowing significant time for the slower decarboxylation side reaction to occur. Monitor the reaction progress closely using techniques like TLC or LC-MS. | Even at temperatures below the rapid decarboxylation threshold, prolonged exposure to heat can lead to a gradual accumulation of the decarboxylated byproduct. |
| Solvent Effects | The choice of solvent can influence the rate of decarboxylation. Protic solvents, for instance, may facilitate proton transfer steps that can be involved in some decarboxylation mechanisms. If feasible, experiment with aprotic solvents. | The solvent can play a role in stabilizing intermediates or transition states in the decarboxylation pathway. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decarboxylate?
Q2: Can I use protecting groups to prevent decarboxylation?
Yes, protecting the carboxylic acid or the hydroxyl group can be an effective strategy.
-
Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under mild conditions.
-
Protection of the Hydroxyl Group: Protecting the ortho-hydroxyl group as an ether or silyl (B83357) ether can also inhibit decarboxylation, as this group is believed to play a role in the decarboxylation mechanism of salicylic acid derivatives.[1]
Q3: Are there any specific reaction types that are particularly prone to causing decarboxylation of this compound?
Reactions that require high temperatures, such as certain types of cross-coupling reactions or reactions in high-boiling solvents, are more likely to induce decarboxylation. Additionally, reactions that generate strongly acidic or basic conditions should be approached with caution.
Q4: How can I monitor for decarboxylation during my reaction?
Thin-layer chromatography (TLC) can be a quick and effective way to monitor the progress of your reaction and check for the formation of the less polar 3-ethylphenol byproduct. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q5: What is the mechanism of decarboxylation for salicylic acid derivatives?
The decarboxylation of salicylic acid is thought to proceed through a bimolecular mechanism. The ortho-hydroxyl group plays a crucial role, and the reaction is facilitated by an attack of a proton on the ring carbon atom attached to the carboxyl group. Electron-donating groups, such as the ethyl group in this compound, can increase the electron density on this carbon, thereby facilitating the proton attack and increasing the rate of decarboxylation.[1]
Experimental Protocols
Protocol 1: General Procedure for Esterification to Prevent Decarboxylation
This protocol describes the conversion of this compound to its methyl ester as a protective measure.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure (using Sulfuric Acid as catalyst):
-
Dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-ethyl-2-hydroxybenzoate.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for addressing unwanted decarboxylation.
Caption: A generalized workflow for using protecting groups.
References
Optimizing reaction conditions for the esterification of 4-Ethyl-2-hydroxybenzoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-Ethyl-2-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Ester Yield
Question: We are experiencing very low to no yield of our desired ester product. What are the potential causes and how can we improve the yield?
Answer: Low ester yields can stem from several factors, primarily related to reaction equilibrium, steric hindrance, and catalyst inefficiency. Here are the common culprits and recommended solutions:
-
Reversible Reaction Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1][2][3][4][5]
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic for the alcohol to attack.[1][8] An inadequate amount or a weak catalyst will slow down the reaction rate.
-
Solution: Ensure a sufficient catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used.[1][6] For sensitive substrates, milder methods like using dicyclohexylcarbodiimide (B1669883) (DCC) with 4-(dimethylamino)pyridine (DMAP) can be considered.[6]
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low to overcome the activation energy.[6]
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time accordingly.[6] Cautiously increasing the reaction temperature can also improve the rate, but be mindful of potential side reactions.[6]
-
-
Steric Hindrance: The ethyl group at the 4-position and the hydroxyl group at the 2-position of the benzoic acid may create some steric hindrance, making it more difficult for the alcohol to attack the carbonyl carbon.
Issue 2: Formation of Unwanted Byproducts
Question: We are observing significant byproduct formation in our reaction mixture. What are these byproducts and how can we minimize them?
Answer: The primary byproduct of concern is often the result of a side reaction involving the phenolic hydroxyl group.
-
Phenolic Ether Formation: Under harsh acidic conditions and at high temperatures, the alcohol can react with the phenolic hydroxyl group to form an ether.[6]
-
Solution: To minimize ether formation, use milder reaction conditions. This includes using a less harsh acid catalyst or running the reaction at a lower temperature for a longer duration. Protecting the hydroxyl group prior to esterification is another effective, albeit more synthetically intensive, strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer esterification of this compound?
A1: The Fischer esterification of this compound with an alcohol in the presence of an acid catalyst proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of water to reform the carbonyl group.
-
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.[10]
Q2: How can I effectively monitor the progress of the esterification reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting materials (this compound and the alcohol), you can visually track the consumption of the starting materials and the formation of the ester product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6][11][12]
Q3: What are the recommended purification techniques for the resulting ester?
A3: After the reaction is complete, the crude product can be purified using several methods. A common workup involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) and washing it with water, a saturated sodium bicarbonate solution to remove unreacted acid, and brine.[6] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.[6] Further purification can be achieved through column chromatography or recrystallization.[6][13]
Data Presentation
Table 1: Comparison of Catalysts for Esterification of Hydroxybenzoic Acids
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Concentrated, catalytic amount, reflux | Inexpensive, highly effective.[1][6] | Can cause charring and side reactions at high temperatures.[6] |
| p-Toluenesulfonic Acid (TsOH) | Catalytic amount, reflux | Solid, easier to handle than H₂SO₄, effective.[6] | Can be more expensive than sulfuric acid. |
| Heterogeneous Catalysts (e.g., Supported Iron Oxide, Sulfated Zirconia) | Solid catalyst, elevated temperature | Easily removed by filtration, reusable.[6] | May require higher temperatures or longer reaction times. |
| DCC/DMAP | Anhydrous conditions, room temperature | Milder conditions, good for sensitive substrates.[6] | DCC byproduct can be difficult to remove, reagents are more expensive. |
| Immobilized Lipase (e.g., Novozym 435) | Mild temperatures (40-60 °C), shaking | High selectivity, environmentally friendly.[6] | Slower reaction rates, more expensive catalyst. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine this compound (1.0 eq) and the desired alcohol (5.0-10.0 eq).
-
Add a suitable solvent such as toluene (B28343) to fill the Dean-Stark trap.
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.[1]
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Track the reaction's progress by TLC or HPLC.[6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[6]
-
Purify the crude product by column chromatography or recrystallization.[6]
Protocol 2: DCC/DMAP Mediated Esterification
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for low ester yield.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. athabascau.ca [athabascau.ca]
- 6. benchchem.com [benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. scispace.com [scispace.com]
- 12. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Ethyl-2-hydroxybenzoic Acid and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 4-Ethyl-2-hydroxybenzoic acid and its parent compound, salicylic (B10762653) acid. While extensive data exists for salicylic acid, a cornerstone in pharmacology, research on the specific biological profile of this compound is less comprehensive. This comparison synthesizes available information on salicylic acid and discusses the anticipated effects of the 4-ethyl substitution based on established structure-activity relationships of salicylic acid derivatives.
Executive Summary
Salicylic acid is a well-characterized compound with established anti-inflammatory, analgesic, and antipyretic properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The introduction of an ethyl group at the 4-position of the benzene (B151609) ring in this compound is expected to modulate its biological activity. Generally, the addition of lipophilic groups to the salicylic acid scaffold can influence potency and selectivity. While direct comparative experimental data for this compound is limited in publicly available literature, this guide provides a framework for its potential biological profile relative to salicylic acid, alongside detailed experimental protocols for its evaluation.
Data Presentation: Comparative Biological Activities
| Biological Activity | Salicylic Acid | This compound (Predicted) |
| Anti-inflammatory Activity | Moderate | Potentially enhanced due to increased lipophilicity, which may improve cell membrane permeability and interaction with target enzymes. |
| Analgesic Activity | Moderate | May exhibit altered analgesic properties. The ethyl group could influence binding affinity to target enzymes involved in pain signaling. |
| Antipyretic Activity | Moderate | The effect on antipyretic activity is not readily predictable without experimental data. |
| Cyclooxygenase (COX) Inhibition | Weak inhibitor of both COX-1 and COX-2.[1] | The ethyl group may alter the binding affinity and selectivity towards COX isoforms. Increased lipophilicity could favor binding to the hydrophobic active site of COX enzymes. |
Mechanism of Action: A Comparative Overview
Salicylic acid's primary mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis by targeting cyclooxygenase (COX) enzymes.[1] It is considered a weak, reversible inhibitor of both COX-1 and COX-2.[1] Additionally, salicylic acid has been shown to modulate other inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.
For this compound, the fundamental mechanism is expected to be similar, involving the inhibition of COX enzymes. The presence of the 4-ethyl group, a lipophilic substituent, may enhance its interaction with the hydrophobic channel of the COX active site, potentially leading to altered potency and selectivity.
Figure 1: Simplified signaling pathway of prostaglandin synthesis and its inhibition.
Experimental Protocols
Detailed methodologies for key experiments to evaluate and compare the biological activities of this compound and salicylic acid are provided below.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory potential of a compound.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds (this compound and salicylic acid) and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
After a predetermined time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan administration.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Analgesic Activity: Hot Plate Test in Mice
This method is used to evaluate the central analgesic activity of a compound.
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The test compounds and a reference drug (e.g., morphine) are administered to different groups of mice. A control group receives the vehicle.
-
At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate.
-
The latency period (time taken for the mouse to show signs of pain, such as licking its paws or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The increase in reaction time for the treated groups is compared to the control group.
In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats
This model is used to assess the antipyretic potential of a compound.
-
Animals: Wistar rats (150-200 g).
-
Procedure:
-
The basal rectal temperature of each rat is recorded using a digital thermometer.
-
Pyrexia is induced by a subcutaneous injection of a 20% aqueous suspension of Brewer's yeast.
-
After a specific period (e.g., 18 hours), the rectal temperature is measured again to confirm the induction of fever.
-
The test compounds and a reference drug (e.g., paracetamol) are administered orally. A control group receives the vehicle.
-
Rectal temperatures are recorded at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.
-
-
Data Analysis: The reduction in rectal temperature in the treated groups is compared to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).
-
Procedure:
-
The test compounds (this compound and salicylic acid) are incubated with either COX-1 or COX-2 enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin H2 (PGH2) or other downstream prostaglandins is measured using a specific detection method.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined for both COX-1 and COX-2. This allows for the assessment of both potency and selectivity.
Figure 3: General workflow for an in vitro COX Inhibition Assay.
Conclusion
While salicylic acid remains a benchmark for non-steroidal anti-inflammatory drugs, the exploration of its derivatives like this compound holds promise for the development of new therapeutic agents with potentially improved efficacy and safety profiles. The addition of an ethyl group at the 4-position is a rational modification that may enhance its anti-inflammatory properties by increasing lipophilicity. However, comprehensive experimental validation is imperative to substantiate these theoretical advantages. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound and a direct comparison of its biological activities with salicylic acid. Further research in this area is warranted to fully elucidate the therapeutic potential of this and other 4-substituted salicylic acid derivatives.
References
Head-to-head comparison of different synthesis routes for 4-Ethyl-2-hydroxybenzoic acid.
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Pharmaceutical Intermediate
4-Ethyl-2-hydroxybenzoic acid, also known as 4-ethylsalicylic acid, is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The efficiency and viability of its production are critically dependent on the chosen synthetic route. This guide provides a head-to-head comparison of the primary synthesis pathways for this compound, supported by available experimental data to inform methodological selection in research and development settings.
Key Synthesis Routes at a Glance
Three primary synthetic strategies have been identified for the preparation of this compound:
-
Kolbe-Schmitt Reaction of 4-Ethylphenol (B45693): This classical approach involves the direct carboxylation of 4-ethylphenol. By forming the phenoxide and reacting it with carbon dioxide under heat and pressure, a carboxyl group is introduced onto the aromatic ring. The regioselectivity of this reaction, favoring the desired ortho-carboxylation to the hydroxyl group, is a key consideration.
-
Carboxylation of 3-Ethylphenol (B1664133): An alternative carboxylation strategy starts from 3-ethylphenol. This route relies on achieving the specific regioselectivity to yield the 4-ethyl-2-hydroxy substitution pattern on the final product.
-
Hydroxylation of p-Ethylbenzoic Acid: This pathway represents a different synthetic philosophy, where the carboxyl group is already in place, and the hydroxyl group is introduced in a subsequent step.
The following sections provide a detailed breakdown of these routes, including experimental protocols and a comparative analysis of their performance based on available data.
Comparative Data of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Purity | Reference |
| Kolbe-Schmitt Reaction | 4-Ethylphenol | 1. Alkali Hydroxide (B78521) (e.g., NaOH, KOH)2. Carbon Dioxide (CO₂) | High Temperature and Pressure (Typical for Kolbe-Schmitt) | Data not explicitly found for this specific reaction. | Data not available. | General Kolbe-Schmitt Reaction Principles[1][2] |
| Carboxylation of 3-Ethylphenol | 3-Ethylphenol | 1. Potassium Carbonate (K₂CO₃)2. Carbon Dioxide (CO₂) | Water, 150 °C, 18h | 46.0% | Data not available. | LookChem Guidance Literature |
| Ortho-hydroxylation of p-Ethylbenzoic Acid | p-Ethylbenzoic Acid | 1. Potassium Acetate2. Palladium Diacetate3. p-Benzoquinone | N,N-dimethyl acetamide (B32628), 115 °C, 15h | 46.0% | Data not available. | LookChem Guidance Literature |
Experimental Protocols
Route 1: Kolbe-Schmitt Reaction of 4-Ethylphenol (General Protocol)
The Kolbe-Schmitt reaction is a well-established industrial process for the synthesis of hydroxybenzoic acids.[1][2] While a specific protocol for 4-ethylphenol is not detailed in the available literature, the following general procedure for the ortho-carboxylation of phenols can be adapted.
Materials:
-
4-Ethylphenol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO₂)
-
Sulfuric Acid (H₂SO₄) for work-up
-
High-pressure autoclave
Procedure:
-
Formation of the Phenoxide: 4-Ethylphenol is treated with a stoichiometric amount of sodium hydroxide or potassium hydroxide in a suitable solvent (or neat) to form the corresponding sodium or potassium 4-ethylphenoxide. Water is typically removed by azeotropic distillation or heating under vacuum to ensure an anhydrous environment, which is crucial for good yield.[3]
-
Carboxylation: The dry phenoxide is placed in a high-pressure autoclave. The vessel is heated to a temperature typically in the range of 125-150°C, and carbon dioxide is introduced under high pressure (e.g., 100 atm).[1] The reaction is allowed to proceed for several hours. The choice of the alkali metal can influence the ortho/para isomer ratio. Sodium phenoxides tend to favor ortho-carboxylation, which is desired for this synthesis.[3]
-
Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is released. The reaction mixture, containing the sodium or potassium salt of this compound, is dissolved in water. The solution is then acidified with a strong acid, such as sulfuric acid, to precipitate the free acid.
-
Purification: The crude this compound is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve the desired purity.
Route 2: Carboxylation of 3-Ethylphenol (Guidance Protocol)
This route provides an alternative starting material for the synthesis.
Materials:
-
3-Ethylphenol
-
Potassium Carbonate (K₂CO₃)
-
Carbon Dioxide (CO₂)
-
Water
-
Hydrochloric Acid (HCl) for work-up
Procedure (based on guidance literature):
-
A mixture of 3-ethylphenol and potassium carbonate in water is heated in a sealed vessel under a carbon dioxide atmosphere.
-
The reaction is maintained at 150°C for 18 hours.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected and purified. A reference yield of 46.0% has been reported for this method.
Route 3: Ortho-hydroxylation of p-Ethylbenzoic Acid (Guidance Protocol)
This approach starts with the benzoic acid moiety already in place.
Materials:
-
p-Ethylbenzoic Acid
-
Potassium Acetate
-
Palladium Diacetate (catalyst)
-
p-Benzoquinone (oxidant)
-
N,N-dimethyl acetamide (solvent)
Procedure (based on guidance literature):
-
p-Ethylbenzoic acid is dissolved in N,N-dimethyl acetamide.
-
Potassium acetate, palladium diacetate, and p-benzoquinone are added to the solution.
-
The reaction mixture is heated at 115°C for 15 hours.
-
Following the reaction, a suitable work-up procedure would be employed to isolate and purify the this compound. A reference yield of 46.0% has been reported.
Visualization of Synthesis Pathways
Caption: Synthetic pathways to this compound.
Concluding Remarks
The synthesis of this compound can be approached from several distinct chemical strategies. The Kolbe-Schmitt reaction of 4-ethylphenol represents a direct and classical method, though specific and optimized experimental data for this particular substrate require further investigation. The carboxylation of 3-ethylphenol and the ortho-hydroxylation of p-ethylbenzoic acid offer alternative routes with reported yields of 46.0%.
The selection of the optimal synthesis route will depend on a variety of factors including the availability and cost of starting materials, the desired scale of production, and the capabilities of the laboratory or manufacturing facility, particularly concerning high-pressure reactions. For researchers and drug development professionals, the routes starting from 3-ethylphenol and p-ethylbenzoic acid provide concrete, albeit preliminary, yield data. Further process development and optimization would be necessary to improve the efficiency and scalability of any of these routes for industrial application.
References
A Comparative Guide to the Quantification of 4-Ethyl-2-hydroxybenzoic Acid: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of phenolic compounds, the accurate quantification of 4-Ethyl-2-hydroxybenzoic acid is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data adapted from validated methods for structurally similar compounds. Detailed experimental protocols and visual workflows are presented to facilitate method selection and implementation.
Comparison of Analytical Methods
The primary analytical technique for the quantification of this compound and its derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection, owing to its robustness, accessibility, and cost-effectiveness. However, for applications requiring higher sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable alternatives.
| Analytical Method | Principle | Typical Analytes | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection via UV absorbance. | This compound, p-hydroxybenzoic acid, salicylic (B10762653) acid, and other phenolic acids.[1][2] | Robust, widely available, cost-effective, and suitable for routine analysis and quality control.[3][4] | Moderate sensitivity compared to mass spectrometry-based methods; may require method development to resolve from matrix interferences.[3] |
| LC-MS/MS | High-resolution separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry. | Trace levels of this compound and its metabolites in complex biological matrices (e.g., plasma, urine).[4][5] | Superior sensitivity and selectivity, enabling quantification at very low concentrations.[4] | Higher equipment and operational costs; requires more specialized expertise. |
| GC-MS | Separation of volatile or derivatized compounds by gas chromatography, followed by identification and quantification using mass spectrometry. | Volatile derivatives of this compound and related compounds.[3][6] | High sensitivity and excellent resolving power for complex mixtures. | Requires derivatization for non-volatile analytes like phenolic acids, which adds a step to sample preparation and can introduce variability.[3][6] |
Performance Data for Analogous Compounds
The following table summarizes typical validation parameters for HPLC methods used for the quantification of hydroxybenzoic acid derivatives. These values provide a benchmark for the expected performance of a validated method for this compound.
| Validation Parameter | HPLC-UV Method for p-Hydroxybenzoic Acid[2][7] |
| Linearity Range | 0.5 - 4.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Accuracy (% Recovery) | 94.6% - 107.2% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This protocol is adapted from validated methods for p-hydroxybenzoic acid and other phenolic acids.[1][2][8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A starting composition of 95% A and 5% B, with a linear gradient to increase the proportion of B over time to elute the analyte and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 230-280 nm is expected to be optimal.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizing the Workflow
To better understand the experimental process and the decision-making involved in method selection, the following diagrams are provided.
Caption: Workflow for the validation of an HPLC method.
Caption: Decision tree for selecting an analytical method.
Conclusion
References
Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 4-Ethyl-2-hydroxybenzoic Acid in Phenolic Compound Assays
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is paramount. However, the structural similarity among these molecules can lead to significant cross-reactivity in common analytical assays, yielding inaccurate results. This guide provides a comprehensive comparison of the potential cross-reactivity of 4-Ethyl-2-hydroxybenzoic acid in assays designed for other phenolic compounds, supported by established analytical principles and experimental protocols.
While specific quantitative data on the cross-reactivity of this compound is not extensively available in current literature, its structural similarity to other hydroxybenzoic acids, such as salicylic (B10762653) acid and parabens, allows for an informed assessment of its potential interference in widely-used analytical methods. This guide will explore the theoretical basis for this cross-reactivity and provide the necessary experimental frameworks to evaluate it empirically.
Comparison of Analytical Methods for Phenolic Compounds
The choice of analytical method is critical in mitigating the risk of cross-reactivity. The three most common methods for quantifying phenolic compounds—the Folin-Ciocalteu assay, High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA)—offer varying degrees of specificity.
| Analytical Method | Principle | Potential for Cross-Reactivity with this compound |
| Folin-Ciocalteu Assay | Based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds, resulting in a blue-colored complex that is measured spectrophotometrically.[1] | High. This assay measures the total reducing capacity of a sample and is not specific to any single phenolic compound.[2][3] this compound, as a phenolic compound, will contribute to the total phenolic content reading, making it impossible to distinguish from the target analyte without prior separation. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Detection is typically performed using UV-Vis or mass spectrometry.[4] | Low to Moderate. The specificity of HPLC depends on the column, mobile phase, and detector used. With proper method development, it is possible to achieve baseline separation of this compound from other structurally similar phenolic compounds.[5][6][7] Co-elution can occur if the method is not optimized, leading to interference. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes the specific binding of an antibody to its target antigen. The extent of binding is quantified using an enzyme-linked secondary antibody that produces a measurable signal. | Variable. The specificity of an ELISA is determined by the antibody used. While antibodies can be highly specific, cross-reactivity with structurally related molecules is a known phenomenon.[8][9] The degree of cross-reactivity of this compound would need to be determined for each specific ELISA kit. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound in a specific assay, the following experimental protocols can be adapted.
Protocol 1: Determining Interference in the Folin-Ciocalteu Assay
This protocol outlines the steps to quantify the interference of this compound when measuring a target phenolic compound (e.g., salicylic acid).
Materials:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (20% w/v)
-
Target phenolic compound (e.g., salicylic acid) standard solutions of known concentrations
-
This compound standard solutions of known concentrations
-
Spectrophotometer
Procedure:
-
Prepare a standard curve for the target phenolic compound by mixing various concentrations of the standard with the Folin-Ciocalteu reagent and sodium carbonate solution.
-
Measure the absorbance of the resulting blue solution at 765 nm after a 30-minute incubation period.[10]
-
Prepare samples containing a fixed concentration of the target phenolic compound and varying concentrations of this compound.
-
Treat these mixed samples with the Folin-Ciocalteu reagent and sodium carbonate solution as in step 1.
-
Measure the absorbance at 765 nm.
-
Calculate the apparent concentration of the target phenolic compound in the mixed samples using the standard curve.
-
The percentage of interference can be calculated as: ((Apparent Concentration - True Concentration) / True Concentration) * 100%.
Protocol 2: Assessing Specificity in an HPLC Assay
This protocol describes how to evaluate the separation of this compound from a target phenolic analyte.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a formic or acetic acid modifier)[6]
-
Standard solutions of the target phenolic compound and this compound, both individually and mixed.
Procedure:
-
Develop an HPLC method optimized for the separation of the target phenolic compound.
-
Inject the individual standard solutions of the target phenolic compound and this compound to determine their respective retention times.
-
Inject the mixed standard solution.
-
Analyze the resulting chromatogram to determine if the two compounds are baseline separated. The resolution between the two peaks should be ≥ 1.5 for adequate separation.
-
If co-elution occurs, modify the mobile phase composition, gradient, or flow rate to improve separation.
Protocol 3: Evaluating Cross-Reactivity in an ELISA
This protocol details the procedure to test the cross-reactivity of this compound in a competitive ELISA for a target phenolic compound.
Materials:
-
Commercial ELISA kit for the target phenolic compound
-
Standard solutions of the target phenolic compound
-
Standard solutions of this compound at various concentrations
Procedure:
-
Perform the ELISA according to the manufacturer's instructions to generate a standard curve for the target phenolic compound.
-
In separate wells, add varying concentrations of this compound instead of the target phenolic compound standard.
-
Perform the ELISA procedure on these wells.
-
Calculate the apparent concentration of the target phenolic compound for each concentration of this compound using the standard curve.
-
The percentage of cross-reactivity is calculated as: (Concentration of target compound that gives 50% inhibition / Concentration of this compound that gives 50% inhibition) * 100%.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the workflow for assessing cross-reactivity and the potential for interference in a non-specific assay.
References
- 1. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A validated Folin-Ciocalteu method for total phenolics quantification of condensed tannin-rich açaí (Euterpe oleracea Mart.) seeds extract - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 4-Ethyl-2-hydroxybenzoic acid-based polymers versus other polymer systems.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate polymer is a critical determinant in the design and efficacy of drug delivery systems. This guide provides a comprehensive comparison of aromatic polyesters, specifically those derived from 4-hydroxybenzoic acid, against widely utilized aliphatic polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). Additionally, the role of polyethylene (B3416737) glycol (PEG) in modifying the performance of these systems is explored. This objective comparison, supported by experimental data, aims to equip researchers and drug development professionals with the necessary information to select the optimal polymer system for their therapeutic applications.
Performance Comparison of Polymer Systems
The performance of a polymer in a drug delivery context is a multifactorial equation involving its physicochemical properties, drug loading capacity, release kinetics, and biocompatibility. The following tables summarize key performance indicators for aromatic polyesters, PLA, PLGA, and PEGylated formulations.
| Physicochemical Properties | Aromatic Polyesters (e.g., Poly(4-hydroxybenzoate)) | PLA (Polylactic Acid) | PLGA (Poly(lactic-co-glycolic acid)) | PEG (Polyethylene Glycol) |
| Structure | Rigid backbone with aromatic rings[1] | Linear aliphatic polyester[2] | Copolymer of lactic and glycolic acid[3] | Linear polyether |
| Thermal Stability | High (High melting and glass transition temperatures)[1] | Moderate | Lower than PLA, tunable by monomer ratio[4] | Low melting point |
| Solubility | Generally insoluble in common solvents | Soluble in organic solvents like chloroform (B151607) and dichloromethane | Soluble in a wider range of organic solvents than PLA | Highly soluble in water and various organic solvents[5] |
| Biodegradability | Generally slow to non-biodegradable[1] | Biodegradable via hydrolysis to lactic acid[2] | Biodegradable with tunable rates based on monomer ratio[3] | Not biodegradable, but water-soluble and cleared by the kidneys |
| Crystallinity | High[6] | Semi-crystalline | Amorphous | Semi-crystalline |
| Drug Delivery Performance | Aromatic Polyesters | PLA | PLGA | PEGylation (as a modification) |
| Drug Loading Capacity (%) | Generally lower due to high crystallinity | Variable, depends on drug and formulation (typically 1-20%)[6] | Highly tunable, can reach >20% depending on formulation[6] | Does not directly load drugs but can be part of the carrier matrix |
| Encapsulation Efficiency (%) | Moderate to high for certain drugs | Generally high for hydrophobic drugs | High, often >70% for a range of drugs | Can influence encapsulation efficiency depending on the formulation |
| Release Kinetics | Slow, diffusion-controlled release | Sustained release over weeks to months[4] | Tunable release from days to months, often biphasic[3] | Can prolong drug release by forming a hydrophilic barrier |
| Common Drug Types | Small molecules | Hydrophobic small molecules, proteins | Hydrophobic and hydrophilic small molecules, peptides, proteins[3] | Used with a wide variety of drugs to improve their delivery |
| Biocompatibility Profile | Aromatic Polyesters | PLA | PLGA | PEG |
| In Vitro Cytotoxicity | Generally low, but depends on residual monomers | Low, degradation products are natural metabolites[7] | Low, degradation products are natural metabolites[7] | Very low, considered highly biocompatible[5] |
| In Vivo Biocompatibility | Can elicit a foreign body response due to rigidity and non-degradability | Good, with minimal inflammatory response[7] | Good, with transient local pH decrease due to acidic degradation products[7] | Excellent, reduces immunogenicity and opsonization of nanoparticles |
| Hemocompatibility | Generally good, but surface properties are critical | Good | Good | Excellent, reduces protein adsorption and hemolysis |
Experimental Protocols
To ensure the reproducibility and accurate comparison of polymer performance, standardized experimental protocols are essential. Below are detailed methodologies for key characterization and evaluation techniques.
Nanoparticle Formulation by Emulsion-Solvent Evaporation
This method is widely used for fabricating PLA and PLGA nanoparticles.
-
Materials: PLA or PLGA, drug, organic solvent (e.g., dichloromethane), aqueous phase (e.g., polyvinyl alcohol solution).
-
Procedure:
-
Dissolve the polymer and the drug in the organic solvent.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any residual surfactant and free drug.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterization of Nanoparticles
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse the nanoparticles in deionized water or a suitable buffer by gentle sonication.[8]
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.[8][9]
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticle suspension.[10][11]
-
-
Procedure:
-
Separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug by centrifugation.[5]
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading Capacity (LC) using the following formulas[12][13]:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.[14][15]
-
Incubate the suspension at 37°C with continuous shaking.[15]
-
At predetermined time intervals, collect a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[14]
-
Quantify the amount of released drug in the collected samples using an appropriate analytical technique.
-
Plot the cumulative percentage of drug released as a function of time.
-
Biocompatibility Assessment
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to different concentrations of the polymer nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.[17]
-
Calculate the cell viability as a percentage relative to untreated control cells.
-
-
Principle: This assay evaluates the hemocompatibility of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.[18][19]
-
Procedure:
-
Prepare a suspension of red blood cells from fresh whole blood.
-
Incubate the polymer nanoparticles with the red blood cell suspension at 37°C for a defined period.[18]
-
Use a positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (e.g., saline) that causes no hemolysis.
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflow for the preparation and characterization of polymer-based drug delivery systems and a simplified signaling pathway for nanoparticle-cell interaction.
Caption: Experimental workflow for the formulation and evaluation of polymer-based nanoparticles.
Caption: Simplified signaling pathway of nanoparticle-mediated intracellular drug delivery.
References
- 1. youtube.com [youtube.com]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solids-solutions.com [solids-solutions.com]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 药物递送常见问题 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. 2.5. In vitro drug release of nanoparticles [bio-protocol.org]
- 15. 2.6. In Vitro Drug Release Study [bio-protocol.org]
- 16. namsa.com [namsa.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. haemoscan.com [haemoscan.com]
- 19. haemoscan.com [haemoscan.com]
Confirming the Structure of Synthesized 4-Ethyl-2-hydroxybenzoic Acid: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 4-Ethyl-2-hydroxybenzoic acid, a substituted salicylic (B10762653) acid derivative. We present detailed experimental protocols, predicted spectral data for comparison, and an overview of alternative analytical methods.
The precise arrangement of substituents on the aromatic ring of this compound is crucial for its chemical and biological properties. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for definitively establishing the connectivity of atoms within the molecule.
Comparative Analysis of Structural Elucidation Techniques
While 2D NMR is a powerful tool, a multi-technique approach often provides the most robust structural confirmation. Below is a comparison of 2D NMR with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C multiple-bond correlations) | Provides unambiguous structural framework in solution. Non-destructive. | Requires larger sample amounts than MS. Can be time-consuming to acquire and interpret complex spectra. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. | High sensitivity, requires minimal sample. Can be coupled with chromatography for mixture analysis. | Does not definitively establish isomer connectivity. Fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, -C=O, aromatic C-H). | Fast and simple to operate. Good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in the solid state. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation. |
Structural Elucidation of this compound using 2D NMR
The following sections detail the expected 2D NMR correlations for this compound based on predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts provide a basis for interpreting the experimental 2D NMR spectra.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~112.0 |
| 2 | - | ~162.0 |
| 3 | ~6.8 | ~118.0 |
| 4 | - | ~148.0 |
| 5 | ~7.0 | ~120.0 |
| 6 | ~7.8 | ~132.0 |
| 7 (C=O) | - | ~172.0 |
| 8 (-CH₂) | ~2.6 | ~28.0 |
| 9 (-CH₃) | ~1.2 | ~15.0 |
| OH (on C2) | Variable | - |
| COOH | Variable | - |
Key 2D NMR Correlations:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, typically through two or three bonds. For this compound, the following key correlations are expected:
-
A cross-peak between the protons of the ethyl group: H-8 (-CH₂) and H-9 (-CH₃).
-
Correlations between the aromatic protons: H-3, H-5, and H-6, which will help to confirm their relative positions on the ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.
-
A cross-peak between H-3 and C-3.
-
A cross-peak between H-5 and C-5.
-
A cross-peak between H-6 and C-6.
-
A cross-peak between the methylene (B1212753) protons (H-8) and the methylene carbon (C-8).
-
A cross-peak between the methyl protons (H-9) and the methyl carbon (C-9).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C atoms over two to three bonds, which is crucial for piecing together the molecular skeleton.
-
Ethyl Group to Aromatic Ring: The methylene protons (H-8) should show correlations to the aromatic carbons C-3, C-4, and C-5. The methyl protons (H-9) will show a correlation to C-8 and a weaker correlation to C-4.
-
Aromatic Protons to Carbons: The aromatic protons will show multiple correlations that confirm the substitution pattern. For example, H-6 will show correlations to C-2, C-4, and the carboxylic acid carbon C-7. H-5 will show correlations to C-1 and C-3. H-3 will show correlations to C-1, C-2, and C-5.
-
Confirmation of Carboxyl Group Position: The aromatic proton H-6 is expected to show a correlation to the carboxylic acid carbon (C-7), confirming its position at C-1.
-
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
Sample Preparation
-
Dissolve 5-10 mg of synthesized this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid shimming issues.
2D NMR Acquisition Parameters (General)
The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. Specific parameters should be optimized for the instrument and sample.
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width (F2 and F1): 0-12 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (TD(F1)): 256-512
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2): 0-12 ppm
-
Spectral Width (F1): 0-180 ppm
-
Number of Scans (NS): 2-8
-
Number of Increments (TD(F1)): 128-256
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2): 0-12 ppm
-
Spectral Width (F1): 0-200 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (TD(F1)): 256-512
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
-
Workflow for Structural Confirmation
The logical flow for confirming the structure of synthesized this compound using 2D NMR is illustrated below.
Caption: Workflow for the structural confirmation of this compound.
Inter-laboratory Comparison of Analytical Methods for Substituted Benzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of substituted benzoic acids, crucial compounds in pharmaceuticals, environmental analysis, and material science. The selection of an appropriate analytical technique is paramount for ensuring data accuracy, reliability, and comparability across different laboratories. This document presents a synthesized analysis based on established methodologies and performance data to guide researchers in method selection and implementation.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs) are essential for evaluating the performance and reliability of analytical methods across different laboratories. By analyzing the same sample, ILCs help to identify potential discrepancies, harmonize methodologies, and provide confidence in the comparability of analytical data. This guide simulates an inter-laboratory study to compare three prevalent techniques for the analysis of substituted benzoic acids: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Hypothetical Inter-laboratory Comparison Study Design
For this comparative guide, we will consider a hypothetical study where three laboratories (Lab A, Lab B, and Lab C) analyze a standard sample containing a mixture of three substituted benzoic acids: 4-hydroxybenzoic acid, 2-chlorobenzoic acid, and 4-methoxybenzoic acid. The certified reference concentration for each analyte in the sample is 10.00 µg/mL.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of the selected substituted benzoic acids, based on a synthesis of reported data.
Table 1: Performance Characteristics of Analytical Methods for Substituted Benzoic Acids
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| HPLC-UV | 1 µg/mL[1] | 4 µg/mL[1] | > 0.999[1] | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | 0.1 - 1.5 mg/kg[2] | 0.2 - 2.5 mg/kg[2][3] | > 0.998[3] | High specificity, excellent for volatile compounds. | Requires derivatization for non-volatile analytes, potential for thermal degradation. |
| LC-MS/MS | < 1 ng/mL[4] | 0.1 - 100 µg/mL[5] | > 0.99[4][5] | Very high sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity, potential for ion suppression. |
Table 2: Hypothetical Inter-laboratory Comparison Results for the Quantification of Substituted Benzoic Acids (Certified Value: 10.00 µg/mL)
| Laboratory | Method | Analyte | Mean Concentration (µg/mL) | Accuracy (%) | Precision (RSD %) |
| Lab A | HPLC-UV | 4-Hydroxybenzoic acid | 9.85 | 98.5 | 2.1 |
| 2-Chlorobenzoic acid | 10.12 | 101.2 | 1.8 | ||
| 4-Methoxybenzoic acid | 9.91 | 99.1 | 2.5 | ||
| Lab B | GC-MS | 4-Hydroxybenzoic acid | 10.05 | 100.5 | 1.5 |
| 2-Chlorobenzoic acid | 9.98 | 99.8 | 1.2 | ||
| 4-Methoxybenzoic acid | 10.10 | 101.0 | 1.7 | ||
| Lab C | LC-MS/MS | 4-Hydroxybenzoic acid | 9.99 | 99.9 | 0.8 |
| 2-Chlorobenzoic acid | 10.01 | 100.1 | 0.5 | ||
| 4-Methoxybenzoic acid | 9.99 | 99.9 | 0.7 |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of substituted benzoic acids using HPLC-UV, GC-MS, and LC-MS/MS.
Figure 1: Experimental workflow for HPLC-UV analysis.
Figure 2: Experimental workflow for GC-MS analysis.
References
Safety Operating Guide
Proper Disposal of 4-Ethyl-2-hydroxybenzoic Acid: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 4-Ethyl-2-hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on its known hazards and general best practices for related chemical waste.
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is imperative that this chemical be disposed of in a manner that ensures the safety of laboratory personnel and the environment.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is critical for a comprehensive understanding of the chemical's characteristics.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| CAS Number | 22890-53-5 |
(Data sourced from PubChem CID 261631[1])
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is necessary.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using a chemical absorbent material or by creating a dike. Do not allow the chemical to enter drains or waterways.
-
Clean-up: Carefully sweep the solid material to avoid generating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Routine Disposal of Unused Product
For the routine disposal of unused this compound:
-
Waste Characterization: The chemical waste must be classified as hazardous.
-
Packaging: Place the chemical in its original container or a compatible, well-sealed container. Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[2].
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Always adhere to local, regional, and national regulations for hazardous waste disposal[2][3]. Do not dispose of this chemical down the drain or in regular trash.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the key decision points and workflows for the safe disposal of this compound.
Caption: Disposal Decision Workflow
This diagram outlines the decision-making process for handling this compound, distinguishing between routine disposal and spill management. It emphasizes the foundational step of wearing appropriate PPE and follows with the necessary procedures for each scenario, culminating in the safe storage and professional disposal of the hazardous waste.
References
Essential Safety and Operational Guide for Handling 4-Ethyl-2-hydroxybenzoic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethyl-2-hydroxybenzoic acid (CAS: 22890-53-5). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) : May cause respiratory irritation.[1][2]
Signal Word: Warning[1]
Hazard Pictograms:
-
Exclamation Mark
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield.[3] Standard safety glasses are not sufficient. |
| Hand Protection | Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[3] Gloves must be inspected prior to use. |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[3] Ensure skin is not exposed. |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3] Ensure adequate ventilation, such as working in a fume hood. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to avoid dust formation.[1]
-
Ensure eyewash stations and safety showers are readily accessible.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use a spatula and weigh the material on a tared container within a fume hood or ventilated enclosure.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1] Decontaminate the work surface.
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound, including contaminated disposables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not dispose of down the drain or in general waste.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1] |
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
